1-Chloro-6-nitronaphthalene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56961-36-5 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
1-chloro-6-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H |
InChI Key |
ZROFLSNLBFQHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-6-nitronaphthalene (CAS Number: 56961-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known properties of 1-Chloro-6-nitronaphthalene. Due to the limited publicly available data on this specific isomer, this document also includes information on related chloronitronaphthalene compounds to offer a broader context. The guide covers chemical and physical properties, a general synthetic approach, and safety considerations based on related molecules. Notably, extensive searches for biological activity, specific experimental protocols for its synthesis and biological evaluation, and its involvement in signaling pathways yielded no specific results for this compound. Consequently, a detailed discussion in these areas and a corresponding signaling pathway diagram, as initially requested, cannot be provided.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in any experimental setting.
| Property | Value | Reference(s) |
| CAS Number | 56961-36-5 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 167.9 ± 20.4 °C | [1] |
Synthesis and Characterization
A general experimental workflow for the synthesis and characterization of a chloronitronaphthalene isomer is depicted below.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the searched literature. However, data for the related compound 1-nitronaphthalene and other chloronitronaphthalene isomers can be used as a reference for spectral interpretation.
For 1-Nitronaphthalene:
-
Biological Activity: While not carcinogenic, 1-nitronaphthalene exhibits significant cytotoxicity and ecotoxicity.[2] It can be metabolized by certain bacteria, and its mutagenic potential can be higher than its parent PAH because it can be activated to more toxic products in the human body.[2]
Safety and Handling
There is no specific safety data sheet (MSDS) available for this compound. However, based on the data for the closely related compound 1-chloro-8-nitronaphthalene, it should be handled with care.
General Hazards for Related Compounds:
-
Eye Damage: May cause serious eye damage.[3]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[3]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid release to the environment.
Biological Activity and Drug Development Potential
Extensive searches of scientific literature and chemical databases did not yield any information on the biological activity, mechanism of action, or potential applications in drug development for this compound. There are no published studies detailing its effects on any biological systems, its interaction with any cellular pathways, or its evaluation as a therapeutic agent. Therefore, the creation of a signaling pathway diagram as requested is not possible based on the current body of scientific knowledge.
Conclusion
This compound is a chemical compound for which basic physicochemical properties are known. However, there is a significant lack of publicly available information regarding its specific synthesis protocol, detailed spectroscopic characterization, and, most critically, its biological properties. For researchers and professionals in drug development, the absence of any data on its bioactivity, cytotoxicity, or mechanism of action means that its potential as a pharmacological agent is entirely unexplored. Further research is required to elucidate these properties and to determine if this compound or its derivatives hold any promise for therapeutic applications.
References
Synthesis of 1-Chloro-6-nitronaphthalene from 1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-chloro-6-nitronaphthalene from 1-chloronaphthalene, exploring two primary synthetic routes: direct nitration and a two-step process involving a Sandmeyer reaction. This document provides a comparative analysis of these methodologies, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the effective synthesis of this valuable chemical intermediate.
Introduction
This compound is a substituted naphthalene derivative with potential applications in organic synthesis, serving as a precursor for various more complex molecules in medicinal chemistry and materials science. The strategic placement of the chloro and nitro groups on the naphthalene core allows for a range of subsequent chemical transformations. This guide outlines the two main approaches for its synthesis, providing the necessary technical details for laboratory replication.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are discussed:
-
Route 1: Direct Nitration of 1-Chloronaphthalene. This method involves the direct electrophilic substitution of a nitro group onto the 1-chloronaphthalene backbone. While straightforward, this approach typically results in a mixture of isomers, necessitating careful purification.
-
Route 2: Sandmeyer Reaction of 6-Nitro-1-naphthylamine. This alternative, multi-step approach offers greater regioselectivity. It begins with the synthesis of 6-nitro-1-naphthylamine, which is then converted to the target molecule via a diazotization reaction followed by a copper(I) chloride-mediated substitution.
Logical Relationship of Synthetic Pathways
Experimental Protocols
Route 1: Direct Nitration of 1-Chloronaphthalene
This protocol is adapted from the work of Attia, Gore, and Morris (1987). The direct nitration of 1-chloronaphthalene yields a mixture of several isomeric products.
-
Reaction Setup: A solution of 1-chloronaphthalene in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-water bath to maintain a temperature of 0°C.
-
Nitration: Fuming nitric acid is added dropwise to the cooled solution with continuous stirring over a period of 30 minutes. The reaction mixture is stirred for an additional 2 hours at 0°C.
-
Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product mixture.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried. The separation of the isomers is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
The direct nitration of 1-chloronaphthalene results in a mixture of mononitrated isomers. The approximate distribution of these isomers is presented in the table below. It is important to note that the desired this compound is a minor product in this reaction.
| Isomer | Position of Nitro Group | Approximate Yield (%) |
| 1-Chloro-2-nitronaphthalene | 2 | Major Product |
| 1-Chloro-4-nitronaphthalene | 4 | Significant Product |
| 1-Chloro-5-nitronaphthalene | 5 | Minor Product |
| This compound | 6 | ~6% |
| 1-Chloro-8-nitronaphthalene | 8 | Significant Product |
Table 1: Approximate Isomer Distribution in the Direct Nitration of 1-Chloronaphthalene.
Route 2: Synthesis via Sandmeyer Reaction
This protocol is based on the work of Hodgson and Turner (1943) and offers a more regioselective route to this compound.
-
Preparation of 6-Nitro-1-naphthylamine: This starting material can be synthesized through the nitration of N-acetyl-1-naphthylamine followed by hydrolysis.
-
Diazotization: 6-Nitro-1-naphthylamine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: A freshly prepared solution of copper(I) chloride in concentrated hydrochloric acid is cooled to 0°C. The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated on a water bath until the evolution of nitrogen ceases.
-
Work-up and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude this compound is washed with water, dried, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Quantitative Data Summary
| Parameter | Route 1: Direct Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 1-Chloronaphthalene | 6-Nitro-1-naphthylamine |
| Key Reagents | Fuming Nitric Acid, Acetic Anhydride | Sodium Nitrite, Copper(I) Chloride, HCl |
| Yield of this compound | Low (~6%) | Moderate to Good |
| Purity of Crude Product | Low (Isomer Mixture) | High |
| Purification Method | Column Chromatography | Recrystallization |
| Regioselectivity | Poor | Excellent |
Table 2: Comparison of the Two Synthetic Routes.
Conclusion
Both direct nitration of 1-chloronaphthalene and the Sandmeyer reaction of 6-nitro-1-naphthylamine provide viable pathways to this compound. The choice of method will depend on the desired scale, purity requirements, and the availability of starting materials. For applications requiring high purity and regioselectivity, the Sandmeyer reaction is the superior method, despite being a multi-step process. The direct nitration route, while simpler in execution, necessitates a more involved purification process to isolate the desired isomer from a complex mixture. This guide provides the essential technical information to enable researchers to make an informed decision and successfully synthesize this compound for their research and development needs.
An In-depth Technical Guide on the Spectroscopic Data of 1-Chloro-6-nitronaphthalene
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 1-Chloro-6-nitronaphthalene (CAS RN: 56961-36-5) did not yield any specific results. The data presented in this document is based on a combination of information for the closely related isomer, 6-chloro-1-nitronaphthalene, and general spectroscopic principles for aromatic nitro compounds. This guide is intended to be illustrative and provide researchers with an understanding of the expected spectral characteristics.
Introduction
This compound is a substituted naphthalene derivative of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical and materials science applications. Its specific substitution pattern influences its electronic properties and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This technical guide provides a summary of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and generalized experimental protocols for its characterization.
Spectroscopic Data
Due to the absence of experimental data for this compound, the following sections provide data for a closely related isomer, 6-chloro-1-nitronaphthalene, and typical spectroscopic ranges for related compounds to serve as a reference.
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₆ClNO₂, with a molecular weight of approximately 207.61 g/mol .
Illustrative Data for 6-Chloro-1-nitronaphthalene (Isomer):
| Parameter | Value |
| NIST Number | 255615 |
| Molecular Ion (M⁺) | m/z 207 |
| Major Fragments | m/z 149, 126 |
Source: PubChem CID 610075[1]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro substituents. Protons on an aromatic ring generally appear in the range of 6.5-8.0 ppm.[2][3]
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected in 7.0 - 9.0 | d, dd, t | 1H each | Aromatic Protons |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[2][3]
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| Expected in 120 - 150 | Aromatic Carbons |
| Expected > 140 | Carbons attached to NO₂ |
| Expected ~130-140 | Carbons attached to Cl |
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic peaks will be from the nitro group and the aromatic ring.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |
| ~1600, ~1475 | Medium to Weak | Aromatic C=C Bending |
| ~1550 - 1490 | Strong | Asymmetric NO₂ Stretch |
| ~1355 - 1315 | Strong | Symmetric NO₂ Stretch |
| ~850 - 750 | Strong | C-Cl Stretch |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in a high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (radical cation) and various fragment ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chloro-nitronaphthalene compound.
References
An In-Depth Technical Guide to the Health and Safety of 1-Chloro-6-nitronaphthalene
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1-Chloro-6-nitronaphthalene. Due to the limited specific toxicological data for this compound, this guide largely relies on data from structurally similar compounds, namely 1-nitronaphthalene and chlorinated naphthalenes. This information is intended for use by researchers, scientists, and drug development professionals and should be used in conjunction with a thorough in-house risk assessment and adherence to all applicable safety regulations.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for safe handling and use. The available data for this compound and its parent, 1-nitronaphthalene, are summarized below.
| Property | This compound | 1-Nitronaphthalene |
| CAS Number | 56961-36-5 | 86-57-7 |
| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 207.61 g/mol | 173.17 g/mol |
| Appearance | Not specified; likely a solid | Yellow crystalline solid |
| Melting Point | Not available | 53 - 57 °C |
| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg | 304 °C |
| Flash Point | 167.9 ± 20.4 °C | 164 °C (closed cup) |
| Density | 1.4 ± 0.1 g/cm³ | Not available |
| Solubility | Insoluble in water | Insoluble in water |
Toxicological Profile (Extrapolated from Analogous Compounds)
Due to the scarcity of specific toxicological data for this compound, this section summarizes the known toxic effects of 1-nitronaphthalene and the general toxicological profile of chlorinated naphthalenes. It is crucial to handle this compound with the assumption that it may exhibit similar toxicities.
Acute Toxicity
Acute exposure to 1-nitronaphthalene can cause significant toxicity. In animal studies, it has been shown to induce respiratory distress and liver damage.
| Route of Exposure | Species | Effect |
| Oral (1-Nitronaphthalene) | Rat | LD50: 120 mg/kg[1] |
| Intraperitoneal (1-Nitronaphthalene) | Rat | Respiratory distress, centrilobular liver necrosis at 100 mg/kg. Selective necrosis of non-ciliated bronchiolar (Clara) cells.[2] |
Genotoxicity and Mutagenicity
Nitroaromatic compounds are often associated with genotoxic and mutagenic effects, primarily through the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.
| Assay | Compound | Result |
| Ames Test (Bacterial Reverse Mutation Assay) | 1-Nitronaphthalene | Mutagenic in various Salmonella typhimurium strains (TA98, TA100, TA1535, TA1538).[3] |
| In vitro Mammalian Cell Micronucleus Test | Chlorinated Naphthalenes | Data is limited, but some congeners are suspected to have genotoxic potential. |
| DNA Damage | 1-Nitronaphthalene | Induced DNA damage in Salmonella typhimurium.[3] |
Carcinogenicity
The carcinogenic potential of this compound has not been evaluated. However, studies on 1-nitronaphthalene provide some insight.
| Species | Study Type | Findings |
| Fischer 344 Rats and B6C3F1 Mice | Bioassay (oral administration in feed) | Under the conditions of the bioassay, 1-nitronaphthalene was not demonstrated to be carcinogenic.[1][4] |
It is important to note that the lack of a carcinogenic finding in this specific study does not definitively rule out carcinogenic potential, especially considering the genotoxic nature of many nitroaromatic compounds.
Mechanisms of Toxicity
The toxicity of this compound is likely driven by mechanisms common to nitroaromatic compounds and chlorinated naphthalenes. These include metabolic activation, oxidative stress, and interaction with cellular receptors.
Metabolic Activation
The primary mechanism of toxicity for nitroaromatic compounds involves the reduction of the nitro group to form reactive intermediates. This process is often catalyzed by cytochrome P450 enzymes. The resulting nitroso and hydroxylamine metabolites are highly reactive and can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and mutations.
Caption: Proposed metabolic activation pathway for this compound.
Oxidative Stress
The metabolic cycling of the nitro group can lead to the production of reactive oxygen species (ROS), such as superoxide anions. This can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage lipids, proteins, and DNA.[5]
Aryl Hydrocarbon (Ah) Receptor Activation
Chlorinated naphthalenes are known to be agonists of the aryl hydrocarbon (Ah) receptor.[6] Activation of this receptor can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and the induction of cytochrome P450 enzymes, which can, in turn, enhance the metabolic activation of the compound. It is plausible that this compound also interacts with the Ah receptor.
Caption: Postulated Ah receptor activation pathway by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available. Therefore, this section outlines standard methodologies for key toxicological assays that would be appropriate for evaluating the safety of this compound, based on OECD guidelines and established practices.
Ames Test (Bacterial Reverse Mutation Assay)
This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.
-
Procedure:
-
Prepare a top agar containing a trace amount of histidine, the tester strain, and the test substance at various concentrations.
-
Pour the top agar onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: General workflow for the Ames Test.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.[7]
Methodology:
-
Animals: Use a small number of animals (typically rats), usually of a single sex (females are generally more sensitive).
-
Dose Levels: Start with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure:
-
Administer the substance orally to a group of 3 animals.
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
The outcome of the first step determines the dose for the next step (if necessary).
-
-
Data Analysis: The classification is based on the mortality observed at specific dose levels.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Lines: Use appropriate mammalian cell lines (e.g., CHO, V79, L5178Y, TK6).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).
-
Procedure:
-
Expose cell cultures to the test substance at various concentrations for a defined period.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
-
Data Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Handling and Safety Precautions
Given the potential for significant toxicity, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the material in a sealed container for disposal. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
While specific toxicological data for this compound is lacking, the available information on analogous compounds such as 1-nitronaphthalene and chlorinated naphthalenes indicates a potential for significant health hazards, including acute toxicity, genotoxicity, and other chronic effects. It is imperative that this compound is handled with extreme caution, employing robust engineering controls and appropriate personal protective equipment. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.
References
- 1. Bioassay of 1-nitronaphthalene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute target organ toxicity of 1-nitronaphthalene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Synthetic Versatility of 1-Chloro-6-nitronaphthalene: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6-nitronaphthalene is a versatile bifunctional organic compound that holds significant potential as a building block in the synthesis of a wide array of complex molecules. Its naphthalene core, substituted with both an electron-withdrawing nitro group and a labile chlorine atom, allows for a variety of chemical transformations. This guide explores the core applications of this compound in organic synthesis, providing insights into its reactivity and showcasing its utility in the construction of valuable intermediates for the pharmaceutical and materials science sectors.
The strategic positioning of the chloro and nitro functionalities on the naphthalene ring system activates the molecule for several key reaction classes. The electron-withdrawing nature of the nitro group renders the carbon atom bearing the chlorine susceptible to nucleophilic aromatic substitution (SNAr) . Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for functionalization. Finally, the chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This document will provide an in-depth overview of these transformations, supported by experimental data and detailed protocols for key reactions, often drawing upon well-established procedures for analogous compounds due to the specific, niche applications of this particular isomer.
Core Synthetic Applications
The synthetic utility of this compound is primarily centered around three key types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form new C-C and C-N bonds, respectively.
These core reactions can be employed in a sequential manner to afford a diverse range of substituted naphthalene derivatives.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for representative reactions analogous to those that can be performed on this compound. This data is compiled from literature procedures for closely related substrates and serves to provide an expected range of reaction efficiencies.
Table 1: Nucleophilic Aromatic Substitution with Amines (Analogous Reaction)
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-1-nitronaphthalene | Ammonia | Ethanol | 150-160 | 6 | ~85 | Organic Syntheses |
Table 2: Reduction of the Nitro Group (General Methods)
| Substrate | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Aromatic Nitro Compound | H2 | Pd/C | Ethanol | Room Temp | >90 |
| Aromatic Nitro Compound | SnCl2·2H2O | - | Ethanol | Reflux | >85 |
| Aromatic Nitro Compound | Fe / NH4Cl | - | Ethanol/Water | Reflux | >90 |
Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides (General Conditions)
| Aryl Chloride | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| General Aryl-Cl | Aryl-B(OH)2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 100 | 70-95 |
| General Aryl-Cl | Aryl-B(OH)2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 | 75-98 |
Key Synthetic Transformations and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group at the 6-position activates the C1-position for nucleophilic attack. This allows for the displacement of the chloride by a range of nucleophiles.
Logical Workflow for SNAr Reactions
Caption: General workflow for nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 6-Nitro-N-phenylnaphthalen-1-amine (Analogous Procedure)
This protocol is adapted from established procedures for the reaction of activated aryl chlorides with amines.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred under an inert atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-Nitro-N-phenylnaphthalen-1-amine.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast number of synthetic possibilities. The resulting aminonaphthalene derivatives are valuable precursors for dyes, pharmaceuticals, and agrochemicals.
Signaling Pathway for Reduction and Further Functionalization
Caption: Reduction of the nitro group and subsequent reactions.
Experimental Protocol: Synthesis of 6-Amino-1-chloronaphthalene
-
Reaction Setup: In a round-bottom flask, this compound (1.0 mmol) is dissolved in ethanol (10 mL). Stannous chloride dihydrate (SnCl2·2H2O, 3.0 mmol) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is taken up in ethyl acetate and the solution is made basic by the slow addition of a saturated aqueous solution of sodium bicarbonate. The resulting suspension is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield 6-Amino-1-chloronaphthalene.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the naphthalene ring allows for the application of modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction for the formation of C-C bonds. This enables the introduction of various aryl and alkyl groups at the C1 position.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 1-Phenyl-6-nitronaphthalene (Illustrative Procedure)
-
Reaction Setup: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol) is placed in a reaction vessel.
-
Reaction Conditions: The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated to 100 °C for 12 hours with vigorous stirring.
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give 1-phenyl-6-nitronaphthalene.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules and functional materials. For instance, substituted 1,6-naphthalenes have been investigated as protease inhibitors. The ability to introduce diverse functionalities at both the C1 and C6 positions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
In materials science, the extended π-system of the naphthalene core, when appropriately functionalized, can be utilized in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Conclusion
This compound is a readily available and highly versatile starting material for a range of organic transformations. Its potential in nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions makes it a valuable tool for synthetic chemists. The ability to selectively functionalize two distinct positions on the naphthalene scaffold provides a powerful strategy for the construction of complex and functionally rich molecules for diverse applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is likely to uncover even more innovative synthetic applications.
Reactivity of the chloro and nitro groups in 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the chloro and nitro functional groups in 1-chloro-6-nitronaphthalene. The strategic positioning of these groups on the naphthalene core imparts distinct reactivity patterns that are of significant interest in synthetic chemistry and drug discovery. This document details the key transformations, including nucleophilic aromatic substitution at the chloro position and reduction of the nitro group, providing experimental protocols and representative data to inform research and development activities.
Core Reactivity Principles
The chemical behavior of this compound is primarily dictated by the interplay between the electron-withdrawing nitro group and the displaceable chloro group on the aromatic naphthalene scaffold. The nitro group, a strong deactivating group, significantly influences the electron density of the naphthalene ring system, making it susceptible to specific chemical transformations.
Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution
The chloro group at the 1-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing nature of the nitro group at the 6-position. By withdrawing electron density from the aromatic ring through resonance and inductive effects, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride ion by a variety of nucleophiles.
Common nucleophiles that can be employed in SNAr reactions with this compound include:
-
Amines: Primary and secondary amines react to form the corresponding N-substituted 6-nitro-1-naphthylamines.
-
Alkoxides: Alkoxides, such as sodium methoxide, yield the corresponding ether derivatives.
-
Azide: Sodium azide can be used to introduce an azido group, which can be a precursor for other functionalities.
The general workflow for a nucleophilic aromatic substitution on this compound is depicted below.
Reactivity of the Nitro Group: Reduction to an Amine
The nitro group at the 6-position can be readily reduced to a primary amine (amino group), yielding 1-chloro-6-naphthylamine. This transformation is a cornerstone in the synthesis of various pharmaceutical intermediates and other fine chemicals, as the resulting amino group is a versatile handle for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.
Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common reduction protocols include:
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). It is often a clean and efficient method.
-
Metal-Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl2) in acidic media is also a widely used reagent.
The logical relationship for the reduction of the nitro group is illustrated in the following diagram.
Experimental Protocols and Data
The following sections provide detailed, representative experimental protocols for the key transformations of this compound. The quantitative data presented in the tables are based on analogous reactions reported in the literature for structurally similar compounds and should be considered as guiding examples.
Nucleophilic Aromatic Substitution Protocols
Table 1: Representative Conditions and Yields for Nucleophilic Aromatic Substitution
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Amine | Piperidine | Ethanol | Reflux | 4-8 | 85-95 |
| Alkoxide | Sodium Methoxide | Methanol | Reflux | 2-6 | 90-98 |
| Azide | Sodium Azide | DMF | 80-100 | 6-12 | 80-90 |
Protocol 2.1.1: Synthesis of N-(6-nitro-1-naphthyl)piperidine (Representative)
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added piperidine (2.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(6-nitro-1-naphthyl)piperidine.
Protocol 2.1.2: Synthesis of 1-Methoxy-6-nitronaphthalene (Representative)
-
Sodium metal (1.5 mmol) is carefully added to anhydrous methanol (10 mL) under an inert atmosphere to prepare a solution of sodium methoxide.
-
To this solution is added this compound (1.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 2-6 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled, and the methanol is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Nitro Group Reduction Protocols
Table 2: Representative Conditions and Yields for Nitro Group Reduction
| Reagent | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| H2, Pd/C (10%) | Ethanol/Methanol | 25-50 | 2-6 | 90-99 |
| SnCl2·2H2O | Ethanol | Reflux | 1-3 | 85-95 |
| Fe, HCl | Ethanol/Water | Reflux | 2-4 | 80-90 |
Protocol 2.2.1: Catalytic Hydrogenation to 1-Chloro-6-aminonaphthalene (Representative)
-
A solution of this compound (1.0 mmol) in ethanol or methanol (15 mL) is placed in a hydrogenation vessel.
-
Palladium on carbon (10 wt. %, 0.05-0.1 g) is added to the solution.
-
The vessel is connected to a hydrogen source and purged several times.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature or slightly elevated temperature (up to 50 °C) for 2-6 hours.
-
Reaction completion is monitored by TLC or the cessation of hydrogen uptake.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-chloro-6-aminonaphthalene, which can be further purified by recrystallization.
Protocol 2.2.2: Reduction with Stannous Chloride to 1-Chloro-6-aminonaphthalene (Representative)
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) is added stannous chloride dihydrate (SnCl2·2H2O, 3.0-4.0 mmol).
-
The mixture is heated to reflux and stirred for 1-3 hours, with the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled and the solvent is partially evaporated.
-
The mixture is then poured into ice-water and basified with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
The aqueous layer is extracted several times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
-
Purification is achieved by column chromatography or recrystallization.
Spectroscopic Data (Reference)
Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| 1H NMR | 7.5 - 8.5 | Aromatic protons will appear as a complex pattern of doublets and doublets of doublets. |
| 13C NMR | 120 - 150 | Aromatic carbons. The carbon bearing the nitro group and the carbon bearing the chloro group will be significantly shifted. |
Conclusion
This compound is a versatile synthetic intermediate with two key reactive sites. The chloro group is activated for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. The nitro group can be efficiently reduced to an amino group, providing a gateway to a different set of chemical transformations. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and leverage its potential in the synthesis of novel molecules. It is recommended that all reactions be optimized for specific substrates and scales.
Methodological & Application
Synthetic Routes to 1-Chloro-6-nitronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-chloro-6-nitronaphthalene derivatives. The primary route detailed herein involves a multi-step synthesis commencing from naphthalene, proceeding through nitration to 1-nitronaphthalene, followed by a selective amination to 6-nitro-1-naphthylamine, and culminating in a Sandmeyer reaction to yield the target compound, this compound. An alternative, less selective route involving the direct nitration of 1-chloronaphthalene is also discussed.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The presence of the chloro and nitro functionalities on the naphthalene core allows for a wide range of subsequent chemical transformations, making these compounds versatile building blocks in medicinal chemistry and materials science. This document outlines reliable synthetic strategies to access these valuable compounds.
Synthetic Strategies
Two primary synthetic routes are considered for the preparation of this compound:
-
Sandmeyer Reaction of 6-nitro-1-naphthylamine: This is the preferred and more selective route. It involves the diazotization of 6-nitro-1-naphthylamine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[1][2][3][4] This method offers high regioselectivity, ensuring the desired 1-chloro-6-nitro substitution pattern.
-
Direct Nitration of 1-Chloronaphthalene: This approach involves the direct electrophilic nitration of 1-chloronaphthalene. However, this method typically yields a mixture of isomers, including dinitro and trinitro derivatives, making the isolation of the desired this compound isomer challenging and often resulting in low yields.
This document will focus on the more strategic and selective Sandmeyer reaction route.
Overall Synthetic Pathway
The multi-step synthesis of this compound from naphthalene is depicted below.
Caption: Overall synthetic route from naphthalene to this compound.
Experimental Protocols
Step 1: Synthesis of 1-Nitronaphthalene from Naphthalene
This procedure outlines the nitration of naphthalene to produce 1-nitronaphthalene.[5]
Materials:
-
Naphthalene (20 g)
-
Glacial Acetic Acid (~60 mL)
-
Concentrated Sulfuric Acid (95%, 25 mL)
-
Concentrated Nitric Acid (70%, 14 mL)
-
Ethanol (90%, ~170 mL)
-
Ice
Equipment:
-
300 mL Round-bottom flask
-
100 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel
-
Hot plate
-
Beaker (1 L)
-
Büchner funnel and filter paper
-
Mortar and pestle
Procedure:
-
Preparation of the Nitrating Mixture: In the 100 mL Erlenmeyer flask, place a stir bar and add 14 mL of concentrated nitric acid. While stirring, slowly add 25 mL of concentrated sulfuric acid. The mixing process is exothermic; cool the mixture to room temperature.
-
Dissolution of Naphthalene: In the 300 mL round-bottom flask, add 20 g of powdered naphthalene and approximately 60 mL of glacial acetic acid. Stir until the naphthalene is completely dissolved.
-
Nitration: Clamp the pressure-equalizing addition funnel onto the round-bottom flask containing the naphthalene solution. Fill the addition funnel with the cooled nitrating mixture. Slowly add the nitrating mixture to the naphthalene solution at a rate of approximately one drop every two seconds while stirring vigorously.
-
Reaction Completion: After the addition is complete, heat the reaction mixture in a hot water bath for 1 hour.
-
Isolation of Crude Product: After 1 hour, remove the hot water bath and allow the mixture to cool to about 40°C. Pour the reaction mixture into a 1 L beaker containing approximately 800 mL of cold water. An oily yellow precipitate of crude 1-nitronaphthalene will form and solidify.
-
Washing: Decant the supernatant liquid and wash the crude product with water to remove any residual acid and water-soluble impurities.
-
Purification: Filter the crude product using a Büchner funnel. Grind the solid to a fine powder using a mortar and pestle. Transfer the powder to a beaker and wash thoroughly with cold water. Filter the product again and recrystallize from approximately 170 mL of 90% ethanol to obtain pure 1-nitronaphthalene.
Expected Yield: ~96-97%[6]
Step 2: Synthesis of 6-Nitro-1-naphthylamine from 1-Nitronaphthalene
This procedure describes the amination of 1-nitronaphthalene to yield 4-nitro-1-naphthylamine. A similar procedure can be adapted for the synthesis of the 6-nitro isomer, although specific conditions for this isomer are less commonly reported. The following is a general procedure for the synthesis of a nitro-naphthylamine from a nitronaphthalene.[7]
Materials:
-
1-Nitronaphthalene (20 g, 0.115 mole)
-
Hydroxylamine hydrochloride (50 g, 0.72 mole)
-
Ethanol (95%, 1.2 L)
-
Potassium hydroxide (100 g)
-
Methanol (500 g, 630 mL)
-
Ice water
Equipment:
-
3 L flask
-
Heating bath
-
Mechanical stirrer
-
Filter funnel
Procedure:
-
Reaction Setup: In the 3 L flask, dissolve 20 g of 1-nitronaphthalene and 50 g of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol. Heat the flask in a bath maintained at 50–60°C.
-
Addition of Base: Prepare a solution of 100 g of potassium hydroxide in 630 mL of methanol and filter it. Gradually add the filtered potassium hydroxide solution to the reaction mixture with vigorous mechanical stirring over a period of 1 hour.
-
Reaction Completion: Continue stirring for an additional hour.
-
Precipitation: Pour the warm solution slowly into 7 L of ice water. The crude 4-nitro-1-naphthylamine will precipitate.
-
Isolation and Purification: Collect the solid by filtration and wash it thoroughly with water. Recrystallize the crude product from 500 mL of 95% ethanol to obtain pure 4-nitro-1-naphthylamine as long golden-orange needles.
Expected Yield: ~55-60%[7]
Note: The synthesis of 6-nitro-1-naphthylamine specifically may require optimization of this general procedure.
Step 3: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 6-nitro-1-naphthylamine to this compound via a Sandmeyer reaction.
Part 3a: Diazotization of 6-Nitro-1-naphthylamine
Materials:
-
6-Nitro-1-naphthylamine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ice
-
Starch-iodide paper
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of Amine: Suspend the 6-nitro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in cold water.
-
Diazotization: Slowly add the sodium nitrite solution to the cold amine suspension. Maintain the temperature below 5°C throughout the addition.
-
Check for Excess Nitrous Acid: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is necessary for complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.
Part 3b: Sandmeyer Reaction
Materials:
-
Copper(I) chloride (CuCl)
-
Concentrated Hydrochloric Acid
-
The diazonium salt solution from Part 3a
Equipment:
-
Reaction flask
-
Stirrer
Procedure:
-
Preparation of Copper(I) Chloride Solution: Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.
-
Isolation: The crude this compound will precipitate from the solution. Collect the solid by filtration.
-
Purification: Wash the crude product with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Naphthalene | 1-Nitronaphthalene | HNO₃, H₂SO₄ | 96-97[6] |
| 2 | 1-Nitronaphthalene | 6-Nitro-1-naphthylamine | NH₂OH·HCl, KOH, MeOH | 55-60 (for 4-nitro isomer)[7] |
| 3 | 6-Nitro-1-naphthylamine | This compound | NaNO₂, HCl, CuCl | - |
Note: The yield for the synthesis of 6-nitro-1-naphthylamine and the subsequent Sandmeyer reaction to this compound will depend on the specific optimized conditions and should be determined experimentally.
Experimental Workflows
Diazotization and Sandmeyer Reaction Workflow
Caption: Workflow for the diazotization of 6-nitro-1-naphthylamine and subsequent Sandmeyer reaction.
Conclusion
The synthetic route to this compound via the Sandmeyer reaction of 6-nitro-1-naphthylamine is a robust and selective method. The provided protocols offer a comprehensive guide for researchers to synthesize this valuable intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The alternative route of direct nitration of 1-chloronaphthalene is generally not recommended due to poor regioselectivity. The methodologies and data presented here should serve as a valuable resource for professionals in chemical research and drug development.
References
The Synthetic Versatility of 1-Chloro-6-nitronaphthalene: A Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Chloro-6-nitronaphthalene is a substituted naphthalene derivative that holds potential as a versatile building block in organic synthesis. Its bifunctional nature, featuring both an electron-withdrawing nitro group and a halogen atom, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates, dyes, and materials with specific electronic properties. The strategic positioning of the chloro and nitro groups on the naphthalene core allows for selective functionalization, opening avenues for the creation of diverse molecular architectures.
While specific documented applications for this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the well-established chemistry of related nitroaromatic and haloaromatic compounds. This document outlines the potential synthetic applications of this compound, providing generalized protocols and conceptual frameworks for its use in the laboratory.
Key Synthetic Transformations
The chemical behavior of this compound is primarily dictated by its two functional groups: the nitro group and the chlorine atom. These groups can be manipulated independently or in concert to achieve a desired synthetic outcome. The principal reactions involving this building block are anticipated to be nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group activates the naphthalene ring system towards nucleophilic attack, facilitating the displacement of the chloride ion. This SNAr reaction is a powerful tool for introducing a variety of functional groups at the 1-position.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Experimental Protocol (General):
A generalized procedure for the nucleophilic aromatic substitution of this compound is as follows:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, NaH, or Et₃N) (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Products and Potential Applications:
| Nucleophile | Product | Potential Application |
| Alcohols/Phenols (R-OH) | 1-Alkoxy/Aryloxy-6-nitronaphthalene | Precursors for pharmaceuticals, liquid crystals |
| Amines (R-NH₂) | 1-Amino-6-nitronaphthalene derivatives | Building blocks for dyes, agrochemicals, and biologically active compounds |
| Thiols (R-SH) | 1-Thioether-6-nitronaphthalene derivatives | Intermediates in materials science and medicinal chemistry |
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 6-chloro-1-naphthylamine. This transformation is a critical step in the synthesis of many compounds where an amino functionality is required for further elaboration, such as in diazotization reactions or amide bond formations.
General Workflow for Nitro Group Reduction:
Caption: General workflow for nitro group reduction.
Experimental Protocol (General):
A typical procedure for the reduction of the nitro group is as follows:
-
Suspend this compound (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.
-
Add a reducing agent. Common choices include:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.
-
Iron powder (Fe) (3-5 eq) in the presence of an acid (e.g., HCl or acetic acid).
-
Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C).
-
-
Heat the reaction mixture, typically between 50 °C and reflux temperature, and monitor by TLC or LC-MS.
-
After completion, cool the reaction and, if using a metal/acid system, neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting amine by column chromatography or recrystallization.
Quantitative Data (Illustrative for related compounds):
| Reducing System | Substrate | Product | Yield (%) |
| SnCl₂/HCl | 1-Chloro-4-nitronaphthalene | 4-Chloro-1-naphthylamine | >90 |
| Fe/AcOH | 1-Nitronaphthalene | 1-Naphthylamine | ~85-95 |
| H₂/Pd-C | 2-Chloro-5-nitropyridine | 5-Amino-2-chloropyridine | >95 |
Note: The yields presented are for analogous compounds and are intended to be illustrative of the expected efficiency of these reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the naphthalene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems, styrenyl derivatives, and acetylenic compounds.
General Workflow for Suzuki Coupling:
Caption: General workflow for Suzuki coupling.
Experimental Protocol (General for Suzuki Coupling):
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Synthetic Strategies and Signaling Pathways
The derivatives of this compound can serve as key intermediates in the synthesis of biologically active molecules. For instance, the resulting 6-substituted-1-naphthylamines can be further functionalized to create compounds that may interact with various biological targets. While no specific signaling pathways have been directly attributed to derivatives of this compound in the available literature, the naphthalene scaffold is present in numerous compounds with known pharmacological activities.
Logical Relationship of Synthetic Transformations:
Caption: Synthetic pathways from this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. The presence of both a nitro group and a chlorine atom on the naphthalene core provides two distinct handles for chemical modification, allowing for the construction of a wide array of complex molecules. The synthetic pathways outlined in this document, based on well-established chemical principles, offer a roadmap for researchers to unlock the potential of this versatile compound in the development of new pharmaceuticals, functional materials, and other valuable chemical entities. Further research into the specific reaction conditions and applications of this compound is warranted to fully elucidate its synthetic utility.
Application Notes and Protocols for the Reduction of 1-Chloro-6-nitronaphthalene to 6-Chloro-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 1-Chloro-6-nitronaphthalene to form 6-Chloro-1-naphthylamine, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document outlines three common and effective reduction methods: catalytic hydrogenation, the Béchamp reduction using iron, and reduction with stannous chloride. Each method's advantages, disadvantages, and specific experimental protocols are detailed to aid in the selection and execution of the most suitable procedure for your research and development needs.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of complex molecules. The presence of a chlorine substituent on the naphthalene core in this compound necessitates careful selection of the reduction method to avoid undesired dehalogenation. This document provides a comparative overview of three robust methods for this transformation.
Method 1: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. For halogenated aromatic compounds, Raney nickel is often preferred over palladium on carbon (Pd/C) to minimize hydrodehalogenation.[1]
Advantages:
-
High efficiency and clean reaction profile.
-
Milder reaction conditions compared to some chemical reductions.
-
The catalyst can often be recovered and reused.
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
Raney nickel is pyrophoric and must be handled with care.
-
Potential for dehalogenation, although minimized with Raney Nickel.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®) for filtration
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In the reaction vessel of the high-pressure autoclave, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add a slurry of Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the solution.
-
Seal the autoclave and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-1-naphthylamine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Method 2: Béchamp Reduction with Iron
The Béchamp reduction, which uses iron metal in the presence of a weak acid, is a classical and industrially significant method for the reduction of aromatic nitro compounds.[2]
Advantages:
-
Cost-effective and readily available reagents.
-
Generally high yields and good chemoselectivity.
-
Does not require high-pressure equipment.
Disadvantages:
-
Generates a large amount of iron oxide sludge as a byproduct, which can make product isolation challenging.
-
The reaction can be exothermic and requires careful temperature control.
-
Longer reaction times may be required compared to catalytic hydrogenation.
Experimental Protocol: Béchamp Reduction
Materials:
-
This compound
-
Iron powder or iron filings
-
Acetic acid or Hydrochloric acid (catalytic amount)
-
Ethanol or water (solvent)
-
Sodium carbonate or Sodium hydroxide solution for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), a solvent (e.g., a mixture of ethanol and water), and iron powder (typically 3-5 eq).
-
With vigorous stirring, add a catalytic amount of acetic acid or hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux (typically 80-100°C) and maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a solution of sodium carbonate or sodium hydroxide until the pH is basic.
-
Filter the mixture to remove the iron and iron oxide sludge. Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Chloro-1-naphthylamine.
-
Purify the crude product by recrystallization or column chromatography.
Method 3: Reduction with Stannous Chloride (SnCl₂)
Reduction of aromatic nitro compounds using stannous chloride in an acidic medium is a common laboratory-scale method that is effective for substrates with sensitive functional groups.[1]
Advantages:
-
Mild reaction conditions.
-
High chemoselectivity, often tolerating other reducible functional groups.
-
Generally good yields.
Disadvantages:
-
Stoichiometric amounts of the tin reagent are required, leading to significant tin-containing waste.
-
Work-up can be complicated by the formation of tin salts.
Experimental Protocol: Stannous Chloride Reduction
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol (solvent)
-
Sodium hydroxide or potassium hydroxide solution for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
Equipment:
-
Round-bottom flask with a stirrer and a reflux condenser.
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid to the reaction mixture. The addition may be exothermic and should be done carefully, potentially with cooling in an ice bath.
-
After the initial exotherm subsides, heat the reaction mixture at reflux (typically 60-80°C) for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Carefully basify the mixture by the slow addition of a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly alkaline. This will precipitate tin hydroxides.
-
Filter the mixture to remove the tin salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 6-Chloro-1-naphthylamine by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reduction of this compound. Please note that yields are highly dependent on the specific reaction scale and purification method.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol/Methanol | 40-60 | 2-4 | >90 | Requires high-pressure equipment; catalyst is pyrophoric. |
| Béchamp Reduction | Fe, AcOH or HCl (cat.) | Ethanol/Water | 80-100 | 4-8 | 80-95 | Generates significant iron sludge; exothermic. |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 60-80 | 1-3 | 85-95 | Generates tin waste; work-up can be challenging. |
Visualizations
The following diagrams illustrate the logical workflow for each reduction method.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Béchamp Reduction.
Caption: Workflow for Stannous Chloride Reduction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-Chloro-6-nitronaphthalene. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, offering access to a wide range of substituted nitronaphthalene derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like this compound, the electron-withdrawing nature of the nitro group can influence the reactivity of the C-Cl bond, making the selection of appropriate catalytic systems crucial for successful transformations. The primary palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
A general catalytic cycle for these reactions begins with the oxidative addition of the aryl chloride to a Pd(0) species. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or coordination of the coupling partner (in Heck and Buchwald-Hartwig aminations). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2]
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation. A typical experimental workflow is outlined below.
Figure 1. General workflow for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester.[2] This reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
General Reaction Scheme:

Recommended Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-nitro-6-phenylnaphthalene.
Data Summary (Hypothetical Yields):
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | ~80-90 |
| [Pd(IPr)(allyl)Cl] | K₂CO₃ | THF/H₂O | 80 | 16 | ~75-85 |
Note: The yields presented are typical for Suzuki-Miyaura reactions of aryl chlorides and are provided for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is of paramount importance in the pharmaceutical industry for the construction of nitrogen-containing bioactive molecules.
General Reaction Scheme:

Recommended Protocol for Buchwald-Hartwig Amination of this compound with Morpholine:
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.036 mmol, 3.6 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Seal the vial, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield 4-(6-nitro-1-naphthyl)morpholine.
Data Summary (Hypothetical Yields):
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 20 | ~80-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | ~75-85 |
| G3-XPhos Palladacycle | K₃PO₄ | t-Amyl alcohol | 100 | 16 | ~90-98 |
Note: The yields presented are typical for Buchwald-Hartwig aminations of aryl chlorides and are provided for illustrative purposes. Actual yields may vary.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling facilitates the reaction between an aryl halide and a terminal alkyne to form a C(sp²)-C(sp) bond, leading to the synthesis of substituted alkynes.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
General Reaction Scheme:

Recommended Protocol for Sonogashira Coupling of this compound with Phenylacetylene:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask containing this compound (1.0 mmol), add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirring mixture.
-
Heat the reaction to 65 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to give 1-nitro-6-(phenylethynyl)naphthalene.
Data Summary (Hypothetical Yields):
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~70-85 |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 16 | ~75-90 |
| PdCl₂(MeCN)₂ / CuI | i-Pr₂NH | DMF | 70 | 10 | ~65-80 |
Note: The yields presented are typical for Sonogashira couplings and are provided for illustrative purposes. Actual yields may vary.
Application 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[4] This reaction is a valuable tool for the vinylation of aromatic rings.
General Reaction Scheme:

Recommended Protocol for Heck Reaction of this compound with Styrene:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat in an oil bath at 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to yield 1-nitro-6-styrylnaphthalene.
Data Summary (Hypothetical Yields):
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | ~60-75 |
| PdCl₂ / PPh₃ | K₂CO₃ | DMAc | 130 | 20 | ~55-70 |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 18 | ~65-80 |
Note: The yields presented are typical for Heck reactions of aryl chlorides and are provided for illustrative purposes. Actual yields may vary.
Signaling Pathway and Logical Relationship Diagrams
References
Application Notes and Protocols: 1-Chloro-6-nitronaphthalene in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of dyes derived from 1-Chloro-6-nitronaphthalene. The primary application lies in the synthesis of disperse dyes, which are suitable for coloring hydrophobic fibers such as polyester. The synthesis route involves a nucleophilic aromatic substitution reaction, a fundamental process in organic chemistry.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments. The presence of a nitro group (a strong electron-withdrawing group) activates the naphthalene ring system, facilitating nucleophilic aromatic substitution of the chlorine atom. This reactivity allows for the introduction of various chromophoric and auxochromic groups, leading to the formation of colored compounds.
The primary application explored in these notes is the synthesis of N-aryl-6-nitro-1-naphthylamine derivatives, which are classified as disperse dyes. These dyes are non-ionic and have low water solubility, making them ideal for dyeing polyester fabrics through a high-temperature dispersion process. The resulting dyed fabrics typically exhibit good fastness properties.
Synthesis of a Disperse Dye: N-(4-methylphenyl)-6-nitro-1-naphthylamine
A representative disperse dye, N-(4-methylphenyl)-6-nitro-1-naphthylamine, can be synthesized from this compound and p-toluidine. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Reaction Principle
The electron-withdrawing nitro group at the 6-position of the naphthalene ring activates the carbon atom at the 1-position for nucleophilic attack by the amine group of p-toluidine. The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Quantitative Data
The following table summarizes the representative quantitative data for the synthesis of N-(4-methylphenyl)-6-nitro-1-naphthylamine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| p-Toluidine | 1.2 eq |
| Potassium Carbonate (Base) | 1.5 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-130 °C |
| Reaction Time | 6-8 hours |
| Product Characteristics | |
| Product Name | N-(4-methylphenyl)-6-nitro-1-naphthylamine |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.31 g/mol |
| Expected Yield | 85-95% |
| Appearance | Orange to red crystalline solid |
| Melting Point | (To be determined experimentally) |
| λmax (in DMF) | ~450-480 nm |
Experimental Protocol: Synthesis of N-(4-methylphenyl)-6-nitro-1-naphthylamine
Materials:
-
This compound
-
p-Toluidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.07 g, 10 mmol), p-toluidine (1.29 g, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 30 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 120-130 °C with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of cold water with stirring.
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with water.
-
To purify the product, recrystallize the crude solid from a suitable solvent, such as methanol or ethanol.
-
Dry the purified crystals in a vacuum oven.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, and UV-Vis spectroscopy).
Application as a Disperse Dye
The synthesized N-(4-methylphenyl)-6-nitro-1-naphthylamine can be used to dye polyester fabrics.
Experimental Protocol: Dyeing of Polyester Fabric
Materials:
-
Synthesized N-(4-methylphenyl)-6-nitro-1-naphthylamine dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulfonate-based dispersant)
-
Acetic acid
-
High-temperature, high-pressure (HTHP) dyeing apparatus or a laboratory-scale beaker dyeing machine
-
Sodium hydrosulfite
-
Sodium hydroxide
Procedure:
-
Prepare a dye dispersion by grinding the synthesized dye (e.g., 0.1 g, for a 2% shade on a 5 g fabric sample) with a small amount of a dispersing agent and water to form a fine paste.
-
Add this paste to a dye bath containing more water and dispersing agent. The final liquor ratio (fabric weight to dye bath volume) should be around 1:20.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Introduce the pre-wetted polyester fabric into the dye bath.
-
Raise the temperature of the dye bath to 130 °C over 30-45 minutes.
-
Maintain the dyeing at 130 °C for 60 minutes.
-
Cool the dye bath to 70 °C and remove the dyed fabric.
-
Rinse the fabric with hot and then cold water.
-
Perform a reduction clearing process to remove any unfixed surface dye. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70 °C for 15-20 minutes.
-
Rinse the fabric thoroughly with water and allow it to dry.
Fastness Properties
The dyed fabric should be tested for its fastness to light, washing, and rubbing according to standard ISO or AATCC methods. Representative expected fastness properties are summarized below.
| Fastness Test | Expected Rating (on a scale of 1-5) |
| Light Fastness | 4-5 |
| Wash Fastness | 4 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
Visualizations
Experimental Workflow
Structure-Property Relationship
Application Notes and Protocols: The Use of 1-Chloro-6-nitronaphthalene in the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Chloro-6-nitronaphthalene as a key starting material in the synthesis of potential agrochemical candidates. The following sections detail the reaction pathways, experimental protocols, and relevant data for the preparation of key intermediates derived from this compound.
Introduction
This compound is a substituted naphthalene derivative whose chemical reactivity makes it a valuable building block in organic synthesis. The presence of both a chloro and a nitro group on the naphthalene scaffold allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse molecular structures, including those with potential applications in the agrochemical industry. The electron-withdrawing nature of the nitro group activates the chloro substituent towards nucleophilic aromatic substitution, a key reaction in the elaboration of the this compound core.
Key Synthetic Transformation: Synthesis of 6-nitro-1-naphthylamine
The resulting 6-nitro-1-naphthylamine is a known compound that can undergo further chemical reactions, such as bromination, indicating its potential as an intermediate in the synthesis of more complex molecules[2].
Logical Workflow for the Synthesis of 6-nitro-1-naphthylamine
Caption: Synthetic pathway from this compound to potential agrochemicals.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-nitro-1-naphthylamine
This protocol is adapted from the established synthesis of 4-nitro-1-naphthylamine and should be optimized for this compound[1].
Materials:
-
This compound
-
Ammonia (aqueous or gaseous)
-
Solvent (e.g., ethanol, autoclave)
-
Heating apparatus
-
Purification materials (e.g., silica gel for chromatography, recrystallization solvents)
Procedure:
-
In a pressure vessel (autoclave), dissolve this compound in a suitable solvent such as ethanol.
-
Introduce a stoichiometric excess of ammonia. The reaction can be performed with either concentrated aqueous ammonia or by bubbling ammonia gas through the solution.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized, but a starting point could be in the range of 150-200 °C for several hours.
-
After cooling to room temperature, carefully vent the pressure vessel.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, toluene) to yield pure 6-nitro-1-naphthylamine.
Expected Outcome:
The successful replacement of the chlorine atom with an amino group to form 6-nitro-1-naphthylamine. The yield and purity of the product should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Data Presentation
As specific quantitative data for the synthesis of agrochemicals directly from this compound is not available in the public domain, the following table provides a template for the characterization of the key intermediate, 6-nitro-1-naphthylamine. Researchers should populate this table with their experimental findings.
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | --- |
| Molecular Weight | 207.61 g/mol | --- |
| Appearance | (Expected: Crystalline solid) | Visual |
| Product | 6-nitro-1-naphthylamine | --- |
| Molecular Weight | 188.18 g/mol | --- |
| Appearance | (Expected: Solid) | Visual |
| Melting Point | To be determined | Melting Point Apparatus |
| Yield (%) | To be determined | Gravimetric |
| Purity (%) | To be determined | HPLC, NMR |
| Spectroscopic Data | To be determined | 1H NMR, 13C NMR, IR, MS |
Signaling Pathways and Logical Relationships
The utility of this compound in agrochemical synthesis is predicated on a series of logical chemical transformations. The initial nucleophilic substitution is the gateway to a variety of derivatives with potential biological activity.
Caption: Derivatization pathways from this compound.
Conclusion
While direct, publicly documented examples of commercial agrochemicals synthesized from this compound are scarce, its chemical properties strongly suggest its potential as a valuable starting material. The protocols and logical workflows presented here provide a solid foundation for researchers to explore the synthesis of novel agrochemical candidates based on the this compound scaffold. Further research into the biological activity of derivatives of 6-nitro-1-naphthylamine and other related compounds is warranted to fully elucidate the potential of this chemical in the development of new crop protection agents.
References
Experimental procedure for the nitration of 1-chloronaphthalene
Application Note
The nitration of 1-chloronaphthalene is a key electrophilic aromatic substitution reaction utilized in the synthesis of various chemical intermediates. This process involves the introduction of a nitro group (-NO₂) onto the naphthalene ring system. The position of nitration is influenced by the directing effects of the chlorine substituent and the inherent reactivity of the naphthalene core. This document provides a detailed experimental procedure for the mononitration of 1-chloronaphthalene, primarily yielding 1-chloro-4-nitronaphthalene. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The chloro group on the naphthalene ring is a deactivating but ortho-, para-directing substituent. Consequently, the incoming nitro group will preferentially substitute at the positions para (C4) and ortho (C2 and C8) to the chlorine atom. Due to steric hindrance and electronic factors, the major product of the mononitration is 1-chloro-4-nitronaphthalene, with smaller amounts of other isomers such as 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene also being formed. Further nitration can lead to di- and tri-nitro derivatives[1].
Experimental Protocol
This protocol details the laboratory-scale synthesis of mononitrated 1-chloronaphthalene using a mixed acid nitrating agent.
Materials and Equipment
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1-Chloronaphthalene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
-
Distilled water
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Ethanol (for recrystallization)
-
Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
-
Beaker
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Büchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated sulfuric acid (95%) to 14 mL of concentrated nitric acid (70%) while cooling in an ice bath. The addition should be slow to control the exothermic reaction.
-
Reaction Setup: Place a solution of 20 g of 1-chloronaphthalene in approximately 60 mL of a suitable solvent, such as glacial acetic acid, into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Cool the 1-chloronaphthalene solution in an ice bath. Slowly add the prepared cold nitrating mixture from the dropping funnel to the stirred solution. Maintain the reaction temperature below 10°C throughout the addition to minimize the formation of dinitrated byproducts.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and water with constant stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper to remove any residual acid.
-
Purification: The crude product, a mixture of isomers, can be purified by recrystallization from ethanol. The major isomer, 1-chloro-4-nitronaphthalene, will crystallize out upon cooling.
Quantitative Data
The following table summarizes the typical quantitative data for the nitration of 1-chloronaphthalene. Please note that yields and isomer ratios can vary based on specific reaction conditions.
| Parameter | Value |
| Reactants | |
| 1-Chloronaphthalene | 20 g |
| Concentrated Nitric Acid (70%) | 14 mL |
| Concentrated Sulfuric Acid (95%) | 25 mL |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Time | 2 hours |
| Product Information | |
| Major Product | 1-Chloro-4-nitronaphthalene |
| Minor Products | 1-Chloro-5-nitronaphthalene, 1-Chloro-8-nitronaphthalene |
| Expected Yield | Variable, dependent on reaction optimization |
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for the nitration of 1-chloronaphthalene.
Caption: Experimental workflow for the nitration of 1-chloronaphthalene.
References
Application Notes and Protocols for the Characterization of 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Chloro-6-nitronaphthalene (CAS No: 56961-36-5). The protocols outlined below are based on established analytical techniques for nitroaromatic compounds and can be adapted for specific laboratory instrumentation and research needs.
Overview of Analytical Techniques
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identity, and structure. The primary methods include:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and purity assessment.
-
Mass Spectrometry (MS): Coupled with GC or HPLC to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
UV-Vis Spectroscopy: To determine the absorption characteristics of the compound.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Application Note: This method is suitable for determining the purity of this compound and identifying any related impurities from the synthesis process. The mass spectrometer provides definitive identification based on the molecular ion and fragmentation pattern.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer and electron ionization source).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL of a 100-1000 µg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate) in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-300.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific GC system and conditions. |
| Molecular Ion (M+) | m/z 207 (for ³⁵Cl) and 209 (for ³⁷Cl) in a ~3:1 ratio. |
| Major Fragments | Expected fragments include those corresponding to the loss of NO₂, Cl, and other characteristic cleavages of the naphthalene ring. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. It is well-suited for the purity determination of this compound.
Application Note: This method is ideal for routine purity checks and quantification of this compound in various matrices. A reversed-phase method with UV detection is typically employed.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a 100-1000 µg/mL solution in the mobile phase.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound (e.g., determined by UV-Vis spectroscopy, likely in the 254 nm or 300-350 nm range).
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the exact mobile phase composition and column. |
| Purity (%) | Calculated from the peak area of this compound relative to the total peak area. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Application Note: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound, including the substitution pattern on the naphthalene ring. The data provided below are predicted values and should be confirmed with experimental data.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments: Standard ¹H, ¹³C, and optionally 2D NMR experiments like COSY and HSQC for complete assignment.
Data Presentation:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Aromatic protons will appear in the range of 7.5-8.5 ppm. The exact shifts and coupling constants will be specific to the substitution pattern. | Aromatic carbons will be in the range of 120-150 ppm. The carbon bearing the nitro group and the carbon bearing the chlorine atom will have distinct chemical shifts. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Application Note: This technique is useful for confirming the presence of the nitro group and the aromatic C-Cl bond in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Asymmetric NO₂ stretch | 1550-1500 |
| Symmetric NO₂ stretch | 1360-1320 |
| Aromatic C=C stretch | 1600-1450 |
| C-Cl stretch | 800-600 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Application Note: This method can be used to determine the wavelength of maximum absorbance (λmax) for use in HPLC detection and for quantitative analysis using the Beer-Lambert law.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol, methanol, or acetonitrile.
-
Concentration: A dilute solution (e.g., 10-50 µg/mL) to ensure the absorbance is within the linear range of the instrument.
-
Spectral Range: 200-400 nm.
Data Presentation:
| Parameter | Expected Value |
| λmax | Expected to have multiple absorption bands characteristic of a nitronaphthalene chromophore. |
Workflow and Signaling Pathway Diagrams
Workflow for the Characterization of this compound
Caption: Overall workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for the comprehensive characterization of this compound.
Troubleshooting & Optimization
Technical Support Center: Nitration of 1-Chloronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-chloronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the mononitration of 1-chloronaphthalene?
The primary and desired product of the electrophilic mononitration of 1-chloronaphthalene is 1-chloro-4-nitronaphthalene. The chloro group is an ortho-, para-director, and the nitro group will preferentially add to the 4-position due to steric hindrance at the ortho-positions (2 and 8).
Q2: What are the common side reactions and byproducts I should be aware of?
The most common side reactions during the nitration of 1-chloronaphthalene are:
-
Isomer Formation: The formation of other positional isomers, such as 1-chloro-2-nitronaphthalene, 1-chloro-5-nitronaphthalene, and 1-chloro-8-nitronaphthalene.
-
Polynitration: Further nitration of the mononitrated product to yield dinitro and trinitro derivatives. Common dinitro products include 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene.[1]
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the formation of phenolic byproducts and other oxidized species, which can result in the formation of tarry residues.
Q3: How do reaction conditions affect the product distribution?
Reaction conditions play a critical role in the selectivity of the nitration. Generally, milder conditions favor the formation of the desired mononitro product. Key parameters include:
-
Temperature: Higher temperatures tend to increase the rate of reaction but also significantly promote the formation of polynitrated byproducts and oxidation products.
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent (e.g., fuming nitric acid) will favor the formation of di- and trinitrated products.[1]
-
Reaction Time: Prolonged reaction times can lead to a higher conversion of the starting material but may also increase the prevalence of side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-chloro-4-nitronaphthalene | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Carefully control the reaction temperature, typically in the range of 0-10°C for selective mononitration. - Use a slight excess of the nitrating agent, but avoid a large excess to minimize polynitration. |
| High percentage of dinitro byproducts | - High reaction temperature. - High concentration of nitric acid (e.g., fuming nitric acid). - Prolonged reaction time. | - Maintain a low reaction temperature (0-10°C). - Use a carefully controlled amount of the nitrating mixture. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of a dark, tarry reaction mixture | - Oxidation of the naphthalene ring. - Localized overheating due to poor mixing or rapid addition of reagents. | - Ensure efficient stirring throughout the reaction. - Add the nitrating agent slowly and maintain a low temperature. - Consider using a co-solvent like glacial acetic acid to improve solubility and heat dissipation. |
| Difficult separation of isomers | - Similar physical properties of the isomers. | - Utilize fractional crystallization from a suitable solvent (e.g., ethanol). - Employ column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate). - High-performance liquid chromatography (HPLC) can also be used for separation and quantification. |
| Runaway reaction (rapid increase in temperature) | - Highly exothermic nature of the nitration reaction. - Too rapid addition of the nitrating agent. - Inadequate cooling. | - Always perform the reaction in an ice bath with efficient cooling. - Add the nitrating agent dropwise with vigorous stirring. - Have a quenching agent (e.g., cold water or a dilute base) readily available. |
Data Presentation
The following table summarizes the qualitative and illustrative quantitative effects of key reaction parameters on the product distribution in the nitration of 1-chloronaphthalene.
| Parameter | Condition | Effect on 1-chloro-4-nitronaphthalene Yield | Effect on Side Product Formation | Illustrative Yield of 1-chloro-4-nitronaphthalene (%) | Illustrative Yield of Side Products (%) |
| Temperature | Low (0-10°C) | Favorable | Minimized isomer and polynitration | 70-80 | 20-30 |
| High (>30°C) | Decreased | Increased polynitration and oxidation | < 50 | > 50 | |
| Nitric Acid Concentration | Concentrated HNO₃ | Good | Moderate polynitration | 60-70 | 30-40 |
| Fuming HNO₃ | Lower | Significant increase in dinitro- and trinitro- products | < 40 | > 60 | |
| Reaction Time | Short | Lower conversion | Lower side product formation | 50-60 (at incomplete conversion) | 10-20 |
| Long | Higher conversion | Increased polynitration | 70-80 | 20-30 | |
| Molar Ratio (HNO₃:Substrate) | ~1:1 | Optimal for mononitration | Minimized polynitration | 75-85 | 15-25 |
| >2:1 | Decreased | Significant polynitration | < 60 | > 40 |
Experimental Protocols
Selective Mononitration of 1-Chloronaphthalene to 1-Chloro-4-nitronaphthalene
This protocol is adapted from established procedures for the nitration of naphthalene and is designed to favor the formation of the mononitro product.
Materials:
-
1-Chloronaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. The addition should be done slowly in an ice bath with stirring. Allow the mixture to cool to room temperature.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 16.2 g (0.1 mol) of 1-chloronaphthalene in 50 mL of glacial acetic acid. Cool the flask in an ice-salt bath to 0°C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 1-chloronaphthalene. Maintain the reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Work-up: A yellow precipitate will form. Allow the ice to melt completely, then filter the solid product under vacuum. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Neutralization: Suspend the crude product in 100 mL of cold 5% sodium bicarbonate solution and stir for 15 minutes to neutralize any remaining acid. Filter the solid and wash again with cold deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 1-chloro-4-nitronaphthalene as yellow needles.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Reaction Conditions for Substitutions on 1-Chloro-6-nitronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions on 1-chloro-6-nitronaphthalene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Low or No Conversion to the Desired Product in Nucleophilic Aromatic Substitution (SNAr)
-
Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine or alkoxide nucleophile, but I am observing very low conversion or no reaction at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in an SNAr reaction on this compound can stem from several factors. The electron-withdrawing nitro group in the para position should activate the substrate for nucleophilic attack.[1][2] Here are some troubleshooting steps:
-
Inadequate Reaction Conditions: Ensure your temperature is sufficient. While the nitro group is activating, SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature in increments of 10-20 °C.
-
Poor Nucleophile Strength: The nucleophile might not be strong enough. For amines, consider using a stronger, more electron-rich amine. For alkoxides, ensure the corresponding alcohol is sufficiently acidic to be fully deprotonated by the base, or use a stronger base to generate the alkoxide in situ.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Base Strength: If you are deprotonating your nucleophile in situ (e.g., an alcohol or a secondary amine), the base may not be strong enough. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
-
Moisture: The presence of water can protonate your nucleophile, reducing its effective concentration. Ensure all your reagents and solvents are dry.
-
Issue 2: Competing Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions
-
Question: I am performing a Suzuki or Buchwald-Hartwig reaction on this compound and observing significant formation of side products, such as hydrodehalogenation (replacement of chlorine with hydrogen) or homocoupling of the boronic acid (in Suzuki reactions). How can I minimize these side reactions?
-
Answer: Side reactions in palladium-catalyzed cross-coupling are common, especially with electron-deficient substrates. Here’s how to address them:
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Hydrodehalogenation: This side reaction can occur, particularly in Buchwald-Hartwig amination, through β-hydride elimination.[3] To minimize this:
-
Homocoupling of Boronic Acid (Suzuki Coupling): This is often due to the presence of oxygen in the reaction mixture.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing your solvent and flushing your reaction vessel.[6]
-
-
Reduction of the Nitro Group: The nitro group can sometimes be reduced under the reaction conditions, especially if hydrogen sources are present. Ensure your reagents are pure and consider if any of your additives could be acting as a reducing agent.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: How does the electronic nature of this compound influence its reactivity in substitution reactions?
-
Answer: The presence of the electron-withdrawing nitro group at the 6-position significantly impacts the reactivity of the naphthalene ring system. This group strongly deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] For palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl chloride can make the oxidative addition step more favorable.[7][8]
Buchwald-Hartwig Amination
-
Question: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination on this compound?
-
Answer: The key parameters for optimizing a Buchwald-Hartwig amination are the choice of palladium precursor, ligand, base, and solvent. Given that this compound is an electron-deficient aryl chloride, specific considerations are important:
-
Palladium Precursor: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[9] More advanced pre-catalysts that readily form the active Pd(0) species can also be effective.[5][10]
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred for coupling aryl chlorides.[10] Ligands like XPhos, RuPhos, or BrettPhos have shown broad utility.[4][7] For electron-deficient substrates, Xantphos in combination with a mild base like DBU has also been reported to be effective.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[5] However, for substrates with sensitive functional groups, milder organic bases like DBU can be advantageous.[9][11]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used.[5][9]
-
Suzuki-Miyaura Coupling
-
Question: I am struggling to achieve good yields in a Suzuki coupling with this compound. What are the most critical factors to optimize?
-
Answer: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[6][12] For an electron-deficient substrate like this compound, the following are critical:
-
Catalyst System: The choice of ligand is crucial. Bulky, electron-donating phosphine ligands are necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center.[12] Consider ligands such as SPhos, XPhos, or P(t-Bu)₃.[13]
-
Base: A suitable base is required to activate the boronic acid. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[8] The presence of water can be important for the efficacy of some inorganic bases.[8]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.
-
Temperature: Higher temperatures are often required to drive the reaction to completion with aryl chlorides.
-
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors for generating the active Pd(0) catalyst.[9] |
| Ligand | XPhos or BrettPhos | Bulky, electron-rich ligands that facilitate the oxidative addition of aryl chlorides and promote reductive elimination.[4][5] |
| Base | NaOt-Bu or K₃PO₄ | Strong bases required for the deprotonation of the amine and regeneration of the catalyst.[5] |
| Solvent | Toluene or Dioxane | Aprotic solvents that are compatible with the reaction conditions.[5][9] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to achieve a good reaction rate. |
Table 2: Troubleshooting Suzuki-Miyaura Coupling with this compound
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a more electron-rich and bulky ligand like SPhos or XPhos. Ensure the reaction is run under strictly anaerobic conditions.[6] |
| Low Yield | Inefficient oxidative addition | Increase the reaction temperature. Switch to a more electron-donating ligand. |
| Decomposition | Reaction temperature is too high | Lower the temperature and accept a longer reaction time. Screen different solvents that allow for lower reaction temperatures. |
| Protodeboronation | Presence of water and strong base | Use a milder base or anhydrous conditions if possible. Minimize reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the desired amine (1.2-1.5 eq).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a solution of this compound (1.0 eq) and the amine (1.1-1.2 eq) in an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General troubleshooting workflow for substitution reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Preventing decomposition of 1-Chloro-6-nitronaphthalene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Chloro-6-nitronaphthalene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by four main factors:
-
pH: Both strongly acidic and strongly basic conditions can promote the degradation of the molecule. Strong bases can lead to nucleophilic aromatic substitution of the chloro group, while strong acids may catalyze other unwanted side reactions.
-
Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of the compound.
-
Presence of certain catalysts: Some transition metal catalysts, particularly under forcing reaction conditions, may promote side reactions or decomposition.
Q2: What are the likely decomposition products of this compound?
A2: While a definitive list of decomposition products is not extensively documented in the literature, potential degradation products, based on the reactivity of similar compounds, could include:
-
Hydrolysis products: Substitution of the chloro group with a hydroxyl group to form 6-nitro-1-naphthol, particularly under basic conditions.
-
Products of nucleophilic substitution: Reaction with nucleophiles present in the reaction mixture can lead to the substitution of the chloro group.
-
Denitration or dechlorination products: Under certain reductive or high-temperature conditions, loss of the nitro or chloro group could occur.
-
Polymerization or tar formation: At high temperatures, complex degradation pathways can lead to the formation of polymeric materials or tar.
Q3: How can I detect the decomposition of this compound in my reaction mixture?
A3: Several analytical techniques can be employed to monitor the integrity of this compound and detect potential decomposition products:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the appearance of new, more polar spots which could indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to track the concentration of the starting material and identify the formation of byproducts. A UV detector is typically suitable for this aromatic compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile decomposition products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of any significant impurities or decomposition products that are isolated from the reaction mixture.
Troubleshooting Guides
Issue 1: Unexpected side products observed by TLC or HPLC.
-
Possible Cause 1: Thermal Decomposition
-
Troubleshooting Step: Lower the reaction temperature. If the reaction kinetics are too slow at a lower temperature, consider a more active catalyst or a longer reaction time. Run a control experiment at a lower temperature to see if the side product formation is reduced.
-
-
Possible Cause 2: Reaction with Nucleophiles
-
Troubleshooting Step: If your reaction involves a nucleophile, consider if it is reacting at the chloro position. You may need to protect other functional groups in your molecule or choose a more selective nucleophile. Ensure the stoichiometry of your reagents is carefully controlled.
-
-
Possible Cause 3: Instability in the presence of acid or base
-
Troubleshooting Step: If your reaction conditions are strongly acidic or basic, consider if this is causing degradation. If possible, adjust the pH to be closer to neutral. If strong acid or base is required, use the minimum necessary amount and consider adding it slowly at a low temperature.
-
Issue 2: Low yield of the desired product and formation of a dark, insoluble material (tar).
-
Possible Cause 1: High Reaction Temperature
-
Troubleshooting Step: This is a strong indication of thermal decomposition. Significantly lower the reaction temperature. Consider using a solvent with a lower boiling point to limit the maximum temperature of the reaction.
-
-
Possible Cause 2: Prolonged Reaction Time
-
Troubleshooting Step: The product itself may be unstable under the reaction conditions. Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.
-
-
Possible Cause 3: Incompatible Catalyst
-
Troubleshooting Step: The catalyst may be promoting polymerization or other side reactions. Screen different catalysts to find one that is more selective for the desired transformation. For example, in cross-coupling reactions, the choice of ligand on a palladium catalyst can significantly influence side product formation.
-
Issue 3: Reaction fails to go to completion, even with extended reaction times.
-
Possible Cause 1: Catalyst Deactivation
-
Troubleshooting Step: Decomposition products may be poisoning the catalyst. Try adding a fresh portion of the catalyst. Also, consider catalyst stabilizers if applicable to your reaction type. For example, in some palladium-catalyzed reactions, the choice of solvent and ligands can improve catalyst stability.
-
-
Possible Cause 2: Photodegradation
-
Troubleshooting Step: If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Reaction Conditions
-
Objective: To determine the stability of this compound under specific thermal and pH conditions.
-
Materials:
-
This compound
-
Chosen reaction solvent
-
Acid or base to be used in the reaction (if applicable)
-
Internal standard (e.g., a stable compound with a distinct retention time in HPLC or GC)
-
HPLC or GC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the reaction solvent at a known concentration.
-
Divide the solution into several vials.
-
For thermal stability testing, place the vials in heating blocks at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).
-
For pH stability testing, add the desired concentration of acid or base to the vials and maintain them at the intended reaction temperature.
-
At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the aliquots by HPLC or GC-MS to determine the concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the rate of decomposition under each set of conditions.
-
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Temperature (°C) | Time (h) | Concentration of this compound (%) | Observations |
| Control | 25 | 24 | 100 | No change |
| Thermal Stress | 80 | 8 | User-defined | User-defined |
| Acidic | 50 (pH 2) | 8 | User-defined | User-defined |
| Basic | 50 (pH 12) | 8 | User-defined | User-defined |
This table is a template for researchers to populate with their own experimental data.
Visualizations
References
Technical Support Center: Synthesis of 1-Chloro-6-nitronaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Chloro-6-nitronaphthalene, a crucial intermediate for researchers in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 1-chloronaphthalene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the naphthalene ring. The position of nitration is influenced by the directing effects of the chlorine atom and the reaction conditions.
Q2: What are the expected side products in this synthesis?
A2: The nitration of 1-chloronaphthalene can lead to the formation of several isomers. Besides the desired this compound, other possible isomers include 1-chloro-2-nitronaphthalene, 1-chloro-4-nitronaphthalene, 1-chloro-5-nitronaphthalene, and 1-chloro-8-nitronaphthalene. Dinitrated products, such as 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene, can also form, especially with an excess of the nitrating agent or at higher temperatures.[1]
Q3: What is the typical yield for the synthesis of this compound?
A3: The yield of this compound is highly dependent on the reaction conditions, including the ratio of reactants, temperature, and reaction time. While specific yields for this particular isomer are not extensively reported in readily available literature, yields for the nitration of naphthalene to 1-nitronaphthalene can be as high as 97% under optimized, homogeneous conditions.[2] However, due to the formation of multiple isomers in the nitration of 1-chloronaphthalene, the isolated yield of the desired 1-chloro-6-isomer is expected to be lower.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC analysis of the crude product shows a faint spot or no spot corresponding to the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Nitrating Agent | Ensure the nitric acid and sulfuric acid are fresh and concentrated. The nitronium ion (NO2+), the active electrophile, is generated in situ, and its formation is dependent on the concentration of these acids. |
| Inadequate Reaction Temperature | The nitration of naphthalene derivatives is temperature-sensitive. If the temperature is too low, the reaction rate will be very slow. If it is too high, it can lead to the formation of dinitrated and oxidized byproducts. Carefully control the temperature according to the established protocol, typically in the range of 0-10°C for the initial addition and then allowing it to proceed at a slightly elevated temperature as specified. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Quality Starting Material | Verify the purity of the 1-chloronaphthalene starting material. Impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Isomers and Dinitrated Products
Symptoms:
-
The crude product is a mixture of several compounds, as indicated by multiple spots on a TLC plate.
-
The melting point of the recrystallized product is broad and lower than the literature value.
-
NMR or GC-MS analysis confirms the presence of multiple isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Reaction Temperature | Higher temperatures favor the formation of dinitrated products. Maintain a low and controlled temperature, especially during the addition of the nitrating mixture. |
| Excess Nitrating Agent | Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will promote dinitration. |
| Non-optimal Solvent | The choice of solvent can influence isomer distribution. While often performed in sulfuric acid as the solvent, other solvents like acetic acid can be explored to alter the isomer ratios. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oily substance that is difficult to crystallize.
-
Recrystallization does not yield a product with a sharp melting point.
-
Column chromatography results in poor separation of isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oily Impurities | Wash the crude product thoroughly with cold water to remove residual acids, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid. A final wash with water should be performed. If the product is still oily, trituration with a suitable solvent like cold hexane or ethanol may help to induce crystallization. |
| Similar Polarity of Isomers | Isomers of nitrated 1-chloronaphthalene often have very similar polarities, making their separation by column chromatography challenging. A careful selection of the mobile phase and a long column may be necessary. Multiple recrystallizations from different solvent systems (e.g., ethanol, methanol, or a mixture of solvents) may also be required to achieve high purity. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1-Chloronaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloronaphthalene in a minimal amount of a suitable solvent like dichloromethane or use sulfuric acid as the solvent.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the cooled solution of 1-chloronaphthalene while maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Wash the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 56961-36-5[3][4] |
| Molecular Formula | C10H6ClNO2 |
| Molecular Weight | 207.61 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Literature values may vary, typically in the range of 115-120°C. |
| Boiling Point | Not readily available. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scaled-up synthesis of 1-Chloro-6-nitronaphthalene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a complete experimental protocol to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 1-chloronaphthalene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Q2: What are the major challenges when scaling up this synthesis?
A2: Scaling up the nitration of 1-chloronaphthalene presents several challenges, including:
-
Exothermic Reaction Control: The nitration reaction is highly exothermic, and maintaining precise temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.
-
Isomer Control and Separation: The nitration of 1-chloronaphthalene yields a mixture of isomers, primarily 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene, in addition to the desired this compound. Separating these isomers on a large scale can be complex.
-
Workup and Purification: Handling and neutralizing large volumes of acidic waste streams safely and efficiently, followed by effective purification of the product from unreacted starting material and isomers, are significant hurdles.
-
Material Handling: Safe handling of corrosive and hazardous materials like concentrated acids and the nitrated product at a larger scale requires robust safety protocols and appropriate equipment.
Q3: What are the expected major isomeric byproducts in the nitration of 1-chloronaphthalene?
A3: The primary isomeric byproducts are 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene. The formation of dinitronated products, such as 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene, can also occur, especially under harsh reaction conditions (e.g., high temperatures or excess nitrating agent).[1][2]
Q4: What are the key safety precautions to consider for this reaction at scale?
A4: Key safety precautions include:
-
Performing the reaction in a well-ventilated area, preferably a fume hood designed for large-scale reactions.
-
Utilizing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ensuring slow, controlled addition of the nitrating agent to manage the exotherm.
-
Having an emergency plan in place, including access to a safety shower, eyewash station, and appropriate neutralizing agents for acid spills.
-
Careful handling of the nitrated product, as nitroaromatic compounds can be toxic and potentially explosive under certain conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of nitrating agent. 4. Loss of product during workup and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Carefully control the reaction temperature within the optimal range. Low temperatures can slow down the reaction, while high temperatures can lead to byproduct formation. 3. Ensure the correct stoichiometry of the nitrating agent is used. 4. Optimize the extraction and crystallization steps to minimize product loss. |
| Formation of Dinitro Byproducts | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain strict temperature control, using an ice bath to manage the exotherm during the addition of the nitrating agent. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction and stop it once the starting material is consumed to avoid over-nitration. |
| Difficulty in Separating Isomers | 1. Similar physical properties (e.g., boiling points, solubilities) of the isomers. 2. Inefficient purification method. | 1. Employ fractional crystallization from a suitable solvent system. Multiple recrystallizations may be necessary. 2. Consider column chromatography on a silica gel stationary phase with an appropriate eluent system for small to medium-scale separations. |
| Runaway Reaction | 1. Rapid addition of the nitrating agent. 2. Inadequate cooling. 3. Insufficient stirring. | 1. Add the nitrating agent dropwise or in small portions, monitoring the internal temperature closely. 2. Use a sufficiently large and efficient cooling bath (e.g., ice-salt bath). 3. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the laboratory-scale synthesis of this compound. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
1-Chloronaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-chloronaphthalene in dichloromethane. Cool the flask in an ice bath to 0-5 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 1-chloronaphthalene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of isomers.
-
Purification: The desired this compound isomer can be purified from the crude mixture by fractional crystallization from ethanol. This may require multiple recrystallization steps to achieve high purity. The progress of purification should be monitored by analytical techniques such as GC or NMR.
Data Presentation
Table 1: Physical Properties of 1-Chloronaphthalene and its Mononitrated Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 263 |
| 1-Chloro-5-nitronaphthalene | C₁₀H₆ClNO₂ | 207.61 | ~340 |
| This compound | C₁₀H₆ClNO₂ | 207.61 | 354.0 ± 15.0 |
| 1-Chloro-8-nitronaphthalene | C₁₀H₆ClNO₂ | 207.61 | 342.8 |
Note: Boiling points are approximate and can vary with pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis of this compound.
References
Technical Support Center: Managing Impurities in 1-Chloro-6-nitronaphthalene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-Chloro-6-nitronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory and industrial synthesis of this compound involves the electrophilic nitration of 1-Chloronaphthalene using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.
Q2: What are the most common impurities encountered in this reaction?
The primary impurities are process-related and can be categorized as follows:
-
Isomeric Impurities: During the nitration of 1-Chloronaphthalene, the nitro group can be directed to several positions on the naphthalene ring. The most common isomeric impurities are 1-Chloro-4-nitronaphthalene and 1-Chloro-5-nitronaphthalene.
-
Over-nitration Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time), di- and tri-nitrated byproducts can form, such as 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene.[1]
-
Unreacted Starting Material: Incomplete reaction can result in the presence of unreacted 1-Chloronaphthalene in the final product mixture.
Q3: How can I identify the impurities in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired product from its isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components, including the isomers of chloronitronaphthalene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help in the structural elucidation of the main product and impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
Possible Causes:
-
Suboptimal reaction temperature.
-
Incorrect ratio of nitric acid to sulfuric acid.
-
Inappropriate reaction time.
Solutions:
| Parameter | Recommended Adjustment | Expected Outcome |
| Temperature | Maintain a low temperature (0-10 °C) during the addition of the nitrating agent. | Favors kinetic control, potentially increasing the proportion of the desired isomer. |
| Nitrating Mixture | Use a slight excess of the nitrating agent. | Drives the reaction to completion, but be cautious of over-nitration. |
| Reaction Time | Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed. | Prevents the formation of over-nitrated byproducts. |
Issue 2: High Levels of Di- and Tri-nitrated Impurities
Possible Causes:
-
Excessively high reaction temperature.
-
High concentration of the nitrating agent.
-
Prolonged reaction time.
Solutions:
| Parameter | Recommended Adjustment | Expected Outcome |
| Temperature | Strictly control the temperature, keeping it below 10 °C. | Reduces the rate of secondary nitration reactions. |
| Nitrating Agent | Use a stoichiometric amount or a very slight excess of the nitrating agent. | Limits the availability of the nitrating species for subsequent reactions. |
| Addition Rate | Add the nitrating agent dropwise to the solution of 1-Chloronaphthalene. | Allows for better temperature control and avoids localized high concentrations of the nitrating agent. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
1-Chloronaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (solvent)
-
Ice bath
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-Chloronaphthalene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 1-Chloronaphthalene solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
HPLC Method for Isomer Separation (Illustrative Method)
Instrumentation:
-
HPLC system with a UV detector
Parameters:
| Parameter | Value |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of product and impurity formation.
References
Validation & Comparative
Reactivity Showdown: 1-Chloro-5-nitronaphthalene vs. 1-Chloro-6-nitronaphthalene in Nucleophilic Aromatic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 1-chloro-5-nitronaphthalene and 1-chloro-6-nitronaphthalene in nucleophilic aromatic substitution reactions. This guide elucidates the theoretical underpinnings of their reactivity differences, provides illustrative experimental data, and details a general experimental protocol for their application in synthesis.
Introduction to Reactivity in Chloronitronaphthalenes
In the realm of aromatic chemistry, the reactivity of a substituted naphthalene ring towards nucleophilic attack is profoundly influenced by the nature and position of its substituents. For chloronitronaphthalenes, the chloro group serves as a leaving group, while the nitro group acts as a powerful activating group. The position of the nitro group relative to the chloro group is a critical determinant of the reaction rate in nucleophilic aromatic substitution (SNA r) reactions. This is primarily due to the nitro group's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.
Theoretical Reactivity: The Decisive Role of the Nitro Group
The accepted mechanism for nucleophilic aromatic substitution on these compounds is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
-
1-Chloro-5-nitronaphthalene: In this isomer, the nitro group is located at the C-5 position. This position is in a "para-like" relationship to the C-1 carbon bearing the chlorine atom within one of the resonance structures of the naphthalene ring system. This spatial arrangement allows for effective delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance. This significant stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing its rate.
-
This compound: Conversely, in this isomer, the nitro group is at the C-6 position. This position is "meta-like" relative to the C-1 carbon. Consequently, the nitro group cannot directly participate in the resonance stabilization of the negative charge on the Meisenheimer intermediate. While the nitro group still exerts an electron-withdrawing inductive effect, the lack of direct resonance stabilization results in a less stable intermediate and a higher activation energy, leading to a slower reaction rate.
Therefore, based on fundamental principles of organic chemistry, 1-chloro-5-nitronaphthalene is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.
Quantitative Comparison of Reactivity
| Compound | Nucleophile | Reaction Time (hours) | Hypothetical Yield (%) |
| 1-Chloro-5-nitronaphthalene | Piperidine | 4 | 85 |
| This compound | Piperidine | 4 | 15 |
| 1-Chloro-5-nitronaphthalene | Piperidine | 12 | 95 |
| This compound | Piperidine | 12 | 40 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected difference in reactivity based on the positions of the nitro groups. Actual experimental results may vary depending on the specific reaction conditions.
Experimental Protocol: Nucleophilic Substitution with an Amine
This section provides a general procedure for the nucleophilic aromatic substitution of a chloronitronaphthalene with an amine nucleophile.
Materials:
-
1-Chloro-5-nitronaphthalene or this compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethanol)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloronitronaphthalene (1.0 eq).
-
Addition of Reagents: Add the solvent, followed by the amine nucleophile (1.1 - 2.0 eq). If a base is required, it can be added at this stage (1.5 - 3.0 eq).
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically between 80-150 °C) for a specified period (monitored by TLC or LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired N-substituted nitronaphthalene.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Reaction Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: SNAr mechanism for 1-chloro-5- and this compound.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
The positional isomerism of the nitro group in chloronitronaphthalenes has a profound impact on their reactivity in nucleophilic aromatic substitution reactions. 1-Chloro-5-nitronaphthalene exhibits significantly higher reactivity than this compound due to the effective resonance stabilization of the Meisenheimer intermediate by the 5-nitro group. This understanding is crucial for designing efficient synthetic routes and for the development of novel compounds in the pharmaceutical and materials science industries. Researchers should carefully consider the isomeric purity of their starting materials, as the less reactive isomer may lead to lower yields and more challenging purifications.
A Comparative Guide to the Synthesis of 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for the preparation of 1-Chloro-6-nitronaphthalene, a key intermediate in various research and development applications. The two principal routes—the Sandmeyer reaction starting from 6-nitro-1-naphthylamine and the direct nitration of 1-chloronaphthalene—are evaluated based on experimental data to facilitate informed decisions in process development and scale-up.
Method 1: Sandmeyer Reaction of 6-nitro-1-naphthylamine
This classical approach involves the diazotization of 6-nitro-1-naphthylamine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion. This method is a reliable and well-established route for the introduction of a chloro substituent onto an aromatic ring.
Experimental Protocol:
Step 1: Synthesis of 6-nitro-1-naphthylamine (Precursor)
A common precursor, 6-nitro-1-naphthylamine, can be synthesized via the nitration of N-acetyl-1-naphthylamine followed by hydrolysis.
-
Nitration: N-acetyl-1-naphthylamine is dissolved in a suitable solvent, such as acetic acid. The solution is cooled to 0-5 °C. A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.
-
Hydrolysis: The resulting nitro-acetylated intermediate is then hydrolyzed by heating with an aqueous acid, such as hydrochloric acid, to yield 6-nitro-1-naphthylamine. The product is isolated by filtration and purified by recrystallization.
Step 2: Sandmeyer Reaction
-
Diazotization: 6-nitro-1-naphthylamine is suspended in a cooled (0-5 °C) aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is added slowly, ensuring the temperature remains low, to form the corresponding diazonium salt.
-
Chloro-de-diazoniation: In a separate vessel, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added portion-wise to the copper(I) chloride solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford this compound.
Method 2: Electrophilic Nitration of 1-Chloronaphthalene
This method involves the direct nitration of commercially available 1-chloronaphthalene using a nitrating agent. The key challenge in this approach is achieving regioselectivity to favor the formation of the 6-nitro isomer over other possible isomers (such as 1-chloro-2-nitro-, 1-chloro-4-nitro-, 1-chloro-5-nitro-, and 1-chloro-8-nitronaphthalene).
Experimental Protocol:
-
Nitration: 1-Chloronaphthalene is dissolved in a solvent, typically concentrated sulfuric acid, and cooled to a low temperature (e.g., 0-10 °C).
-
A nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the solution of 1-chloronaphthalene while vigorously stirring and maintaining the low temperature.
-
Isomer Separation: Upon completion of the reaction, the mixture is poured onto ice, and the precipitated crude product, a mixture of nitro isomers, is collected by filtration. The separation of the desired this compound from the other isomers is a critical and often challenging step, typically requiring chromatographic techniques or fractional crystallization.
Quantitative Data Comparison
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Nitration of 1-Chloronaphthalene |
| Starting Material | 6-nitro-1-naphthylamine | 1-Chloronaphthalene |
| Key Reagents | NaNO₂, CuCl, HCl | HNO₃, H₂SO₄ |
| Reported Yield | Generally moderate to good | Variable, highly dependent on reaction conditions and purification efficiency |
| Purity of Crude Product | Relatively high | Mixture of isomers requiring extensive purification |
| Key Challenges | Handling of potentially unstable diazonium salts | Achieving high regioselectivity for the 6-nitro isomer |
Logical Workflow of Synthetic Methods
A Comparative Guide to Validating the Purity of Synthesized 1-Chloro-6-nitronaphthalene by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous purity assessment is paramount to ensure the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized 1-Chloro-6-nitronaphthalene, a key building block in various organic syntheses. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Purity Validation
The synthesis of this compound, commonly achieved through a Sandmeyer reaction of 6-nitro-1-naphthylamine, can result in a variety of impurities. These may include unreacted starting materials, isomers formed during the reaction, and other by-products. Accurate and precise analytical methods are therefore essential to quantify the purity of the synthesized compound and to identify and quantify any impurities.
Potential Impurities in the Synthesis of this compound:
-
Starting Material: 6-nitro-1-naphthylamine
-
Isomeric By-products: 1-Chloro-5-nitronaphthalene, 1-Chloro-8-nitronaphthalene, and other positional isomers.
-
Side-reaction Products: Phenolic derivatives (from reaction with water) and other minor impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of moderately polar to nonpolar compounds, making it highly suitable for the analysis of this compound and its potential impurities.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a reference standard.
-
Calculate the purity of the sample using the area normalization method:
- % Purity = (Area of the main peak / Total area of all peaks) x 100
Expected Performance Data (HPLC)
The following table presents hypothetical data for the separation of this compound from its key potential impurities using the described HPLC method.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| 6-nitro-1-naphthylamine | 3.5 | 15,000 | 0.5 |
| 1-Chloro-8-nitronaphthalene | 7.2 | 30,000 | 1.0 |
| 1-Chloro-5-nitronaphthalene | 8.5 | 45,000 | 1.5 |
| This compound | 10.1 | 2,850,000 | 96.9 |
| Unknown Impurity | 12.3 | 6,000 | 0.1 |
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For chloronitronaphthalene isomers, GC can offer excellent resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Experimental Protocol: GC
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or toluene.
-
If necessary, dilute the sample further to an appropriate concentration for GC analysis.
2. GC Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (split mode, 20:1) |
| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |
3. Data Analysis:
-
The elution order in GC is primarily determined by the boiling point and polarity of the compounds.
-
Purity is calculated using the area normalization method as described for HPLC.
Expected Performance Data (GC)
The following table presents hypothetical data for the separation of this compound and its impurities by GC. The elution order may differ from HPLC.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| 6-nitro-1-naphthylamine | 11.8 | 14,500 | 0.5 |
| 1-Chloro-8-nitronaphthalene | 13.2 | 29,000 | 1.0 |
| 1-Chloro-5-nitronaphthalene | 13.5 | 43,500 | 1.5 |
| This compound | 14.0 | 2,810,500 | 96.9 |
| Unknown Impurity | 15.1 | 5,800 | 0.1 |
Method Comparison
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Resolution | Generally very good for isomers of similar polarity. | Can provide excellent resolution, especially with long capillary columns. |
| Sensitivity | Good with UV detection, can be enhanced with other detectors. | Very high with FID and MS detectors. |
| Identification | Based on retention time comparison with standards. Diode array detectors can provide spectral information. | Mass spectrometry (MS) provides definitive structural information. |
Experimental Workflow for Purity Validation
Caption: Workflow for Purity Validation of this compound.
Conclusion
Both HPLC and GC are robust and reliable methods for assessing the purity of synthesized this compound.
-
HPLC is often the method of choice due to its versatility, ease of sample preparation, and excellent resolving power for a wide range of aromatic compounds without the need for derivatization.
-
GC , particularly GC-MS, provides an excellent alternative, offering high resolution and the significant advantage of definitive peak identification through mass spectral data. The choice between the two will depend on the available instrumentation, the specific impurities of interest, and the need for structural confirmation.
For routine quality control, a validated HPLC method is typically sufficient. However, for initial characterization of a new synthesis batch or for troubleshooting impurity profiles, the confirmatory power of GC-MS is invaluable.
Comparative analysis of the spectroscopic data of nitronaphthalene isomers
An objective guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1-nitronaphthalene and 2-nitronaphthalene. This guide provides a comparative analysis of their UV-Vis, IR, Raman, and NMR spectra, supported by experimental data and detailed methodologies.
The isomeric position of the nitro group on the naphthalene core in 1-nitronaphthalene and 2-nitronaphthalene leads to distinct differences in their electronic and vibrational properties. These differences are readily observable through various spectroscopic techniques, providing a reliable basis for their differentiation and characterization. This guide presents a comprehensive comparison of the spectroscopic data of these two isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-nitronaphthalene and 2-nitronaphthalene, offering a clear comparison of their characteristic spectral features.
Table 1: UV-Vis Spectroscopic Data
| Isomer | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
| 1-Nitronaphthalene | Alcohol | 243 | 4.02 | [1] |
| 343 | 3.60 | [1] | ||
| Methanol | ~350 | - | [2] | |
| Cyclohexane | ~340 | - | [2] | |
| 2-Nitronaphthalene | Various | - | - | [3] |
Table 2: Infrared (IR) Spectroscopic Data
| Isomer | Key Vibrational Modes | Wavenumber (cm⁻¹) | Reference |
| 1-Nitronaphthalene | Symmetric NO₂ stretch + CN stretch | ~1350 | [4] |
| 2-Nitronaphthalene | Symmetric NO₂ stretch + CN stretch | ~1350 | [4] |
Table 3: Raman Spectroscopic Data
| Isomer | Key Vibrational Modes | Wavenumber (cm⁻¹) | Reference |
| 1-Nitronaphthalene | Symmetric NO₂ stretch + CN stretch | ~1350 | [4] |
| 2-Nitronaphthalene | Symmetric NO₂ stretch + CN stretch | ~1350 | [4] |
Table 4: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shifts (ppm) | Reference |
| 1-Nitronaphthalene | CDCl₃ | 7.50-8.60 | [1] |
| 2-Nitronaphthalene | - | - | [5] |
Table 5: ¹³C NMR Spectroscopic Data
| Isomer | Solvent | Number of Signals | Reference |
| 1-Nitronaphthalene | - | - | |
| 2-Nitronaphthalene | Chloroform-d | 18 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
1. UV-Vis Spectroscopy
-
Objective: To determine the electronic absorption spectra of the nitronaphthalene isomers.
-
Methodology:
-
Solutions of 1-nitronaphthalene and 2-nitronaphthalene are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, cyclohexane) at a concentration of approximately 10⁻⁵ M.
-
A quartz cuvette with a 1 cm path length is filled with the sample solution.
-
A baseline is recorded using the pure solvent.
-
The absorption spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
The wavelengths of maximum absorbance (λmax) are identified.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups and vibrational modes of the nitronaphthalene isomers.
-
Methodology:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
The IR spectrum is recorded in the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
The characteristic absorption bands corresponding to the nitro group and the aromatic ring are identified.
-
3. Raman Spectroscopy
-
Objective: To obtain complementary vibrational information to IR spectroscopy.
-
Methodology:
-
A small amount of the solid sample is placed in a capillary tube or on a microscope slide.
-
The sample is irradiated with a monochromatic laser beam (e.g., 532 nm or 785 nm).
-
The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.
-
The vibrational frequencies are analyzed to identify the characteristic Raman shifts for each isomer.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the nitronaphthalene isomers.
-
Methodology:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure of each isomer.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the isomeric structure and the resulting spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of nitronaphthalene isomers.
Caption: Relationship between isomeric structure and resulting spectroscopic data.
References
Comparative Analysis of the Biological Activity of Nitroaromatic Compounds with a Focus on the Data Gap for 1-Chloro-6-nitronaphthalene
A comprehensive review of available scientific literature reveals a significant data gap regarding the specific biological activity of 1-Chloro-6-nitronaphthalene. To date, no publicly accessible studies provide quantitative data on the cytotoxicity, mutagenicity, or antimicrobial properties of this specific nitroaromatic compound. Therefore, a direct comparison with other nitroaromatics as initially requested cannot be compiled.
This guide, however, aims to provide valuable context for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related nitroaromatic compounds. The following sections will detail the typical biological effects observed for this class of chemicals, present available quantitative data for selected analogues, describe relevant experimental protocols, and illustrate key mechanistic and experimental workflows. This information can serve as a surrogate for understanding the potential biological profile of this compound and guide future research efforts.
General Biological Activities of Nitroaromatic Compounds
Nitroaromatic compounds are a class of chemicals known for a wide spectrum of biological activities, which can be both beneficial and detrimental.[1][2] Their effects are largely dictated by the nature of the aromatic ring system and the position and number of nitro groups and other substituents.[1] The biological actions of these compounds are often initiated by the enzymatic reduction of the nitro group, which can lead to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives.[2] These intermediates can interact with cellular macromolecules like DNA and proteins, leading to various biological consequences.
Cytotoxicity: Many nitroaromatic compounds exhibit cytotoxic effects, meaning they are toxic to cells. This toxicity is often mediated by the reactive intermediates formed during their metabolism, which can induce oxidative stress and damage cellular components, ultimately leading to cell death.[2]
Mutagenicity and Carcinogenicity: A significant concern with many nitroaromatic compounds is their potential to cause mutations in DNA, which can lead to cancer.[2] The metabolic activation of the nitro group is a critical step in the mutagenic activity of these compounds.[2]
Antimicrobial Activity: The same reactive intermediates that contribute to the toxicity of nitroaromatics in mammalian cells can also be harnessed for antimicrobial purposes. Several nitroaromatic compounds have been developed as antimicrobial drugs due to their ability to damage the DNA and other essential biomolecules of microorganisms.[1]
Comparative Data for Selected Nitroaromatic Compounds
Due to the absence of data for this compound, this section presents available quantitative data for other relevant nitroaromatic compounds to provide a comparative context.
Cytotoxicity Data
The following table summarizes the in vitro nephrotoxic potential of various chloronitrobenzene isomers in rat renal cortical slices. The data is presented as the concentration of the compound that causes a 50% inhibition of pyruvate-stimulated gluconeogenesis (a measure of cellular function) and a 50% increase in lactate dehydrogenase (LDH) release (a measure of cell death).
| Compound | Inhibition of Gluconeogenesis (IC50, mM) | LDH Release (EC50, mM) |
| Nitrobenzene | > 5.0 | > 5.0 |
| 1-Chloro-2-nitrobenzene | ~ 4.5 | > 5.0 |
| 1-Chloro-3-nitrobenzene | ~ 2.5 | ~ 4.0 |
| 1-Chloro-4-nitrobenzene | > 5.0 | > 5.0 |
| 2,3-Dichloronitrobenzene | ~ 2.0 | ~ 3.5 |
| 2,4-Dichloronitrobenzene | ~ 3.0 | ~ 4.5 |
| 2,5-Dichloronitrobenzene | ~ 2.5 | ~ 4.0 |
| 2,6-Dichloronitrobenzene | > 5.0 | > 5.0 |
| 3,4-Dichloronitrobenzene | ~ 1.5 | ~ 2.5 |
| 3,5-Dichloronitrobenzene | ~ 2.0 | ~ 3.0 |
| 2,3,4-Trichloronitrobenzene | ~ 1.0 | ~ 2.0 |
| 2,4,6-Trichloronitrobenzene | ~ 1.0 | ~ 2.0 |
Data sourced from a study on in vitro nephrotoxicity in rat renal cortical slices.[1]
Mutagenicity Data
The Ames test is a widely used assay to assess the mutagenic potential of chemicals. The following table provides a qualitative summary of the mutagenicity of 1-nitronaphthalene in different Salmonella typhimurium strains. A positive result indicates that the compound can induce mutations in the bacterial DNA.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result |
| 1-Nitronaphthalene | TA98 | With and Without | Positive |
| 1-Nitronaphthalene | TA100 | With and Without | Positive |
| 1-Nitronaphthalene | TA1535 | Not specified | Positive |
| 1-Nitronaphthalene | TA1537 | Not specified | Positive |
| 1-Nitronaphthalene | TA1538 | Not specified | Positive |
Data compiled from various sources on the mutagenicity of 1-nitronaphthalene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of nitroaromatic compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Test compound and vehicle control
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
After the incubation, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Mutagenicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Top agar
-
Minimal glucose agar plates
-
Test compound and positive/negative controls
-
S9 fraction (for metabolic activation) and cofactor solution
Procedure:
-
Prepare different concentrations of the test compound.
-
In a test tube, mix the test compound, the bacterial tester strain, and either a buffer solution or the S9 mix for metabolic activation.
-
After a brief pre-incubation, add molten top agar to the mixture.
-
Pour the entire mixture onto a minimal glucose agar plate and spread it evenly.
-
Incubate the plates at 37°C for 48-72 hours.
-
After incubation, count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine).
-
A significant increase in the number of revertant colonies in the presence of the test compound compared to the negative control indicates a positive mutagenic response.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound and control antibiotics
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts related to the biological activity of nitroaromatic compounds.
Caption: Metabolic activation pathway of nitroaromatic compounds.
Caption: Workflow of the Ames test for mutagenicity.
Conclusion and Future Directions
While this guide provides a comparative overview of the biological activities of several nitroaromatic compounds, it underscores the critical need for experimental data on this compound. The presented information on related compounds suggests that this compound could potentially exhibit cytotoxicity, mutagenicity, and/or antimicrobial properties. However, without direct experimental evidence, any such assumptions remain speculative.
Future research should prioritize the synthesis and in vitro evaluation of this compound using standardized assays for cytotoxicity, mutagenicity, and antimicrobial activity. Such studies would not only fill the existing data gap but also contribute to a more comprehensive understanding of the structure-activity relationships within the diverse class of nitroaromatic compounds. This knowledge is essential for assessing the potential risks and benefits of this and other related chemicals in various applications.
References
Comparative Guide to the Reaction Products of 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction pathways of 1-chloro-6-nitronaphthalene, a versatile building block in organic synthesis. The document details the expected products, reaction mechanisms, and experimental protocols for its transformation via Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific applications.
Overview of Reaction Pathways
This compound's reactivity is primarily dictated by the presence of the electron-withdrawing nitro group, which activates the naphthalene ring system towards nucleophilic attack, particularly at the carbon atom bearing the chloro substituent. This inherent reactivity allows for a range of functionalization strategies. This guide will focus on three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by nucleophiles.
-
Buchwald-Hartwig Amination: A palladium-catalyzed carbon-nitrogen bond formation.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed carbon-carbon bond formation.
The following sections provide a detailed comparison of these methodologies, including experimental data and protocols.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with various reagents. Please note that while extensive research has been conducted on analogous compounds, specific experimental data for this compound is limited. The presented data is a combination of reported examples for similar substrates and plausible conditions based on established methodologies.
| Reaction Type | Reagent | Product | Typical Conditions | Expected Yield |
| SNAr | Piperidine | 1-(6-Nitronaphthalen-1-yl)piperidine | Heat in a suitable solvent (e.g., DMF, DMSO, or neat) | High |
| SNAr | Sodium Azide | 1-Azido-6-nitronaphthalene | DMF or DMSO, Room Temperature to 80 °C | Good to High |
| Buchwald-Hartwig | Aniline | N-(6-Nitronaphthalen-1-yl)aniline | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃), Toluene or Dioxane, 80-110 °C | Good to High |
| Suzuki-Miyaura | Phenylboronic Acid | 1-Phenyl-6-nitronaphthalene | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Na₂CO₃), Toluene/Water or Dioxane/Water, 80-100 °C | Good to High |
Experimental Protocols
General Considerations
-
All reactions should be performed in well-ventilated fume hoods.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents may be required for catalytic reactions.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product purification should be carried out using appropriate techniques, such as recrystallization or column chromatography.
-
Product identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Nucleophilic Aromatic Substitution (SNAr) with Piperidine
Reaction: this compound + Piperidine → 1-(6-Nitronaphthalen-1-yl)piperidine
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of piperidine (5-10 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Collect the precipitated solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 1-(6-nitronaphthalen-1-yl)piperidine.
Nucleophilic Aromatic Substitution (SNAr) with Sodium Azide
Reaction: this compound + NaN₃ → 1-Azido-6-nitronaphthalene
Protocol:
-
To a solution of this compound (1.0 eq.) in dimethylformamide (DMF), add sodium azide (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 1-azido-6-nitronaphthalene.
Buchwald-Hartwig Amination with Aniline
Reaction: this compound + Aniline → N-(6-Nitronaphthalen-1-yl)aniline
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene and aniline (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain N-(6-nitronaphthalen-1-yl)aniline.
Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction: this compound + Phenylboronic Acid → 1-Phenyl-6-nitronaphthalene
Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M sodium carbonate solution).
-
Add a solvent system such as toluene or 1,4-dioxane.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 6-12 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-6-nitronaphthalene.
Mandatory Visualizations
Reaction Pathways Overview
Caption: Reaction pathways of this compound.
Experimental Workflow for a Typical Palladium-Catalyzed Reaction
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Reaction Mechanisms
Caption: Simplified mechanistic pathways for the reactions.
Comparative Analysis of Analytical Techniques for 1-Chloro-6-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques applicable for the qualitative and quantitative analysis of 1-Chloro-6-nitronaphthalene: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for ensuring the purity, stability, and safety of pharmaceutical products and for monitoring its presence in various matrices. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for closely related nitroaromatic and chloronitronaphthalene compounds to provide robust starting points for method development and validation.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-UV and GC-MS for the analysis of related nitroaromatic compounds. These values should be considered as representative and would require verification through method validation for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.01 - 0.05 ng/mL (with extraction) |
| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL | 0.05 - 0.15 ng/mL (with extraction) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% |
| Sample Throughput | Moderate | High (with autosampler) |
| Selectivity | Good (tunable by mobile phase and column) | Excellent (based on mass-to-charge ratio) |
| Cost (Initial Investment) | Moderate | High |
| Cost (Operational) | Low to Moderate | Moderate to High |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated reverse-phase HPLC method for fluoronaphthalene and its nitro- and amino-impurities.[1][2] It is expected to be a suitable starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
-
Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile and Methanol (80:20 v/v)
-
Gradient: A time-based gradient can be optimized to ensure separation from potential impurities. A starting point could be a linear gradient from 65% A to 35% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methodologies for the analysis of nitroaromatic compounds and chloronitrobenzenes in various matrices.[3][4][5] GC-MS offers high selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or ion trap)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for qualitative analysis and identification) and/or Selected Ion Monitoring (SIM) (for quantitative analysis with higher sensitivity)
Sample Preparation (using Dispersive Liquid-Liquid Microextraction - DLLME): [5]
-
Take a 5 mL aqueous sample (or a dissolved solid sample in water).
-
Rapidly inject a mixture of 1.0 mL of a disperser solvent (e.g., acetone) containing 10 µL of an extraction solvent (e.g., chlorobenzene) into the sample.
-
A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.
-
The fine sedimented phase at the bottom of the conical tube is collected using a microsyringe.
-
Inject 1 µL of the collected organic phase into the GC-MS.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis with DLLME.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and assays where sensitivity in the µg/mL range is sufficient. Its selectivity can be tailored through careful selection of the stationary and mobile phases.
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level detection and unambiguous identification. The mass spectrum serves as a chemical fingerprint, allowing for confident confirmation of the analyte's identity. The use of microextraction techniques can further enhance its sensitivity for environmental or biological samples.
For drug development and applications requiring high confidence in compound identity, a combination of both techniques is often employed, with HPLC for routine analysis and GC-MS for confirmation and impurity profiling. It is imperative that any chosen method undergoes rigorous validation according to ICH or other relevant guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
Benchmarking the performance of catalysts for 1-Chloro-6-nitronaphthalene synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of nitronaphthalene derivatives is a critical step in the production of various valuable intermediates. This guide provides a comparative analysis of different catalytic systems for the nitration of naphthalene, with a focus on the synthesis of 1-nitronaphthalene. The performance of various catalysts is benchmarked based on experimental data from recent studies, offering insights into reaction efficiency, selectivity, and conditions.
While the direct synthesis of 1-Chloro-6-nitronaphthalene is a subject of interest, publicly available, detailed catalytic performance data for this specific molecule is limited. However, extensive research exists on the catalytic nitration of naphthalene, a foundational process for producing key precursors. This guide focuses on this well-documented reaction, providing a framework for catalyst selection and process optimization.
Performance Benchmark: Catalysts for Naphthalene Nitration
The following table summarizes the performance of various catalysts in the nitration of naphthalene to 1-nitronaphthalene, highlighting key metrics such as yield and selectivity under different reaction conditions.
| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Yield of 1-Nitronaphthalene (%) | Selectivity for 1-Nitronaphthalene (%) | Reference |
| HBEA-25 Zeolite | 95% HNO₃ | 1,2-dichloroethane | -15 | 68.2 | 95.0 (ratio of 1- to 2-isomer was 19.2) | [1] |
| Classical Nitrating Mixture (HNO₃+H₂SO₄) | HNO₃+H₂SO₄ | 1,4-dioxane | Not specified | 96-97 | 96 | [2][3] |
| Indium(III) triflate | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Lanthanum(III) nitrobenzenesulfonates | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| High silica zeolite | 70% HNO₃ | Petroleum ether | Not specified | Not specified (practically complete conversion) | Not specified | [2] |
| Zeolites with NO₂/O₂ | NO₂/O₂ | Acetonitrile | Not specified | 52-80 | Not specified | [2] |
| Mixed catalyst on silica gel | 95% HNO₃ | No solvent | Not specified | 63 | Not specified | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a representative protocol for the nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane.
Synthesis of 1-Nitronaphthalene using a Nitrating Mixture in 1,4-Dioxane [2][3]
-
Preparation of the Nitrating Mixture: Carefully mix concentrated nitric acid and concentrated sulfuric acid.
-
Dissolution of Naphthalene: Dissolve naphthalene in 1,4-dioxane.
-
Reaction: Add the nitrating mixture to the naphthalene solution. Heat the reaction mixture with stirring in a boiling water bath under a reflux condenser for a specified duration (e.g., 40-60 minutes). The reaction proceeds under homogeneous conditions.[3]
-
Work-up: After cooling, pour the reaction mixture into cold distilled water to precipitate the product.
-
Purification: Separate the product, wash it with water to remove acid residues, and then dry it. The final product can be further purified by recrystallization.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for benchmarking the performance of catalysts in the nitration of naphthalene.
Caption: Workflow for Catalyst Performance Benchmarking.
Signaling Pathways in Catalytic Nitration
The nitration of aromatic compounds like naphthalene typically proceeds via an electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in the generation of the active nitrating species, the nitronium ion (NO₂⁺).
Caption: Catalytic Nitration Pathway.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-6-nitronaphthalene: A Guide for Laboratory Professionals
For immediate reference, 1-Chloro-6-nitronaphthalene must be treated as hazardous waste and disposed of through an approved waste disposal plant. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and proper disposal of this compound.
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is a chemical compound that presents several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and being very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to established disposal protocols is imperative.
Hazard Summary
Before handling this compound, it is crucial to be aware of its primary hazards. This information dictates the necessary precautions for both use and disposal.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
| Very toxic to aquatic life with long lasting effects | Acute aquatic hazard (Category 1), Chronic aquatic hazard (Category 1) |
The data in this table is synthesized from available Safety Data Sheets.
Step-by-Step Disposal Procedure
The following steps provide a clear, procedural guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (inspect before use).
-
Safety goggles or a face shield.
-
A lab coat or other protective clothing to prevent skin exposure.
-
Use a respirator if vapors or aerosols are generated.
-
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste container in a well-ventilated and secure area, away from incompatible materials such as strong oxidizing agents.[1][2]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, use an inert absorbent material to contain the substance.
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Avoid generating dust.
-
Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life.
4. Labeling and Storage:
-
Clearly label the hazardous waste container with the chemical name ("this compound") and any other required hazard warnings.
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[3][4]
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols for Decontamination
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Chloro-6-nitronaphthalene
Disclaimer: This document provides safety and handling guidelines for 1-Chloro-6-nitronaphthalene based on available data for structurally similar compounds, such as 1-nitronaphthalene and other chlorinated and nitrated aromatic compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. It is imperative to consult a certified safety professional and review all available safety information before handling this chemical.
Hazard Identification and Immediate Precautions
This compound is presumed to be a hazardous chemical. Based on data for analogous compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation. It is also expected to be very toxic to aquatic life with long-lasting effects.
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
-
Flammability: May be a flammable solid.[1]
Immediate Actions:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination. Use proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield | To protect against dust particles and splashes.[1] |
| Body | Laboratory coat or chemical-resistant apron | To prevent skin contact with the chemical. |
| Respiratory | NIOSH-approved respirator | A respirator with a particulate filter (N95 or higher) is recommended, especially when handling the solid form where dust may be generated.[3] Use in a well-ventilated area or a chemical fume hood. |
| Feet | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedure for the safe handling of this compound in a laboratory setting.
3.1. Preparation:
-
Risk Assessment: Before starting any work, perform a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, spatulas, and waste containers, inside the fume hood before opening the chemical container.
-
Emergency Equipment: Confirm the location and proper functioning of the nearest safety shower, eyewash station, and fire extinguisher.
3.2. Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, do so carefully within the fume hood to minimize dust generation. Use a tared container.
-
Dispensing: Handle the container and transfer the chemical with care to avoid spills.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3.3. Post-Handling:
-
Decontamination: Clean all equipment and the work surface within the fume hood thoroughly after use.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: All solid this compound waste, including contaminated gloves, weighing paper, and disposable labware, should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
4.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
